4-Methylthiophene-2-carboxylic acid
Description
The exact mass of the compound 4-Methylthiophene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methylthiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylthiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIVJGQMXZZPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383233 | |
| Record name | 4-Methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14282-78-1 | |
| Record name | 4-Methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Methylthiophene-2-carboxylic acid CAS 14282-78-1 properties
This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 4-Methylthiophene-2-carboxylic acid (CAS 14282-78-1) .
A Versatile Bioisostere for Drug Discovery & Scaffold Design
Abstract
4-Methylthiophene-2-carboxylic acid (4-MTCA) is a critical heterocyclic building block in medicinal chemistry, widely utilized as a bioisostere for benzoic acid moieties. Its structural utility lies in the thiophene ring’s ability to modulate lipophilicity (
Chemical Profile & Physicochemical Properties
| Property | Data | Notes |
| CAS Number | 14282-78-1 | Distinct from isomer 3-methyl-2-acid (CAS 23806-24-8) |
| IUPAC Name | 4-Methylthiophene-2-carboxylic acid | |
| Molecular Formula | ||
| Molecular Weight | 142.18 g/mol | Fragment-based drug design (FBDD) friendly |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 122–126 °C | Literature range; high purity samples may be sharp |
| pKa (Calc) | ~3.9 – 4.2 | More acidic than benzoic acid (pKa 4.[1][2][3][4]2) due to S-heteroatom |
| LogP | ~1.8 – 2.2 | Moderate lipophilicity; good membrane permeability |
| Solubility | DMSO, Methanol, DCM | Limited solubility in water without ionization |
Synthesis & Manufacturing
Strategic Analysis of Regioselectivity
The synthesis of 4-MTCA presents a classic regioselectivity challenge. The starting material, 3-methylthiophene , has two
-
Position 2 (C2): Sterically hindered by the adjacent methyl group.
-
Position 5 (C5): Sterically accessible.
Expert Insight: Using a bulky base like Lithium Diisopropylamide (LDA) at low temperatures kinetically favors deprotonation at the less hindered C5 position . Upon quenching with
-
Note: Using smaller bases (e.g.,
-BuLi) or higher temperatures can lead to thermodynamic equilibration or mixtures of C2/C5 isomers.
Validated Synthetic Protocol (Self-Validating)
Objective: Synthesis of 4-Methylthiophene-2-carboxylic acid via regioselective lithiation.
Reagents:
-
3-Methylthiophene (1.0 equiv)
-
LDA (1.1 equiv, 1.0 M in THF/Hexanes)
-
Dry THF (Anhydrous)
-
Dry
(Solid or gas) -
HCl (2M)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen atmosphere. Add anhydrous THF.
-
Cooling: Cool the THF to -78 °C (Acetone/Dry Ice bath).
-
Lithiation: Add LDA solution dropwise over 20 minutes. Maintain temperature < -70 °C.
-
Addition: Add 3-Methylthiophene dropwise. Stir at -78 °C for 1 hour.
-
Validation Point: The solution typically turns yellow/orange, indicating formation of the lithiated species.
-
-
Carboxylation: Bubble excess dry
gas through the solution (or pour onto crushed dry ice) for 30 minutes. Allow the mixture to warm to room temperature (RT). -
Quench & Workup:
-
Quench with water.
-
Critical Extraction: Wash the basic aqueous layer with Diethyl Ether (
) to remove unreacted starting material (3-methylthiophene). Discard organic layer. -
Acidify the aqueous layer to pH ~2 with 2M HCl. The product will precipitate.[4]
-
Extract the acidic aqueous layer with Ethyl Acetate (
).
-
-
Purification: Dry combined organics over
, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Synthetic Workflow Diagram
Caption: Regioselective synthesis pathway via steric control of lithiation at the C5 position.
Analytical Characterization (QC Standards)
To ensure the correct isomer (4-methyl vs. 3-methyl) has been isolated, the following spectroscopic signatures must be verified.
| Technique | Parameter | Expected Signal | Interpretation |
| Solvent | DMSO- | ||
| Broad Singlet (1H) | Carboxylic acid proton (-COOH). | ||
| Doublet/Multiplet (1H) | H5 proton (adjacent to S). | ||
| Singlet/Broad (1H) | H3 proton (isolated between S and Me). | ||
| Singlet (3H) | Methyl group at C4. | ||
| Carbonyl | ~163.4 ppm | Carboxylic acid carbon. | |
| Aromatic | ~138.7, 135.4, 134.6, 129.1 | Thiophene ring carbons.[5] | |
| Aliphatic | ~15.7 ppm | Methyl carbon.[5] |
Differentiation Note: The 3-methyl isomer (3-methylthiophene-2-carboxylic acid) typically shows a methyl shift slightly further downfield due to the proximity of the electron-withdrawing carboxyl group (ortho-effect).
Medicinal Chemistry Applications
Bioisosterism Strategy
4-MTCA is a classic phenyl bioisostere . Replacing a benzoic acid moiety with 4-methylthiophene-2-carboxylic acid offers:
-
Altered Bond Angles: The thiophene internal angle (~92°) is sharper than phenyl (120°), potentially optimizing fit in curved hydrophobic pockets.
-
Electronic Modulation: Thiophene is electron-rich (excess
-density), allowing for stronger cation- interactions with receptor residues (e.g., Lysine, Arginine). -
Metabolic Blocking: The methyl group at C4 blocks a potential site of metabolic oxidation (P450 hydroxylation), extending half-life (
).
Common Derivatization Pathways
This scaffold is rarely used as a "naked" acid. It serves as a core for:
-
Amide Coupling: Reaction with amines (using HATU/EDC) to form kinase inhibitors.
-
Suzuki-Miyaura Coupling: If halogenated (e.g., bromination at C5), it becomes a linker between biaryl systems.
-
Curtius Rearrangement: Conversion of the acid to an amine (via acyl azide) to access 2-amino-4-methylthiophene derivatives.
Safety & Handling (EHS)
| Hazard Class | Code | Description | Precaution |
| Skin Sensitization | H317 | May cause allergic skin reaction. | Wear nitrile gloves; double glove if handling solutions. |
| Eye Irritation | H319 | Causes serious eye irritation. | Use safety goggles (ANSI Z87.1). |
| Storage | P403 | Store in well-ventilated place. | Keep container tightly closed; hygroscopic. |
Handling Protocol:
-
Always handle in a fume hood to avoid inhalation of dust.
-
In case of skin contact: Wash with copious soap and water. Do not use ethanol (may increase absorption).
References
-
Regioselective Lithiation: Royal Society of Chemistry (RSC). Electronic Supplementary Information: General experimental procedure for the synthesis of carboxylic acids from alkynes and heterocycles.
-
Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
-
Physicochemical Data: PubChem Compound Summary for CID 2794584, 4-Methylthiophene-2-carboxylic acid.[6]
-
Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for CAS 14282-78-1.
Sources
- 1. prepchem.com [prepchem.com]
- 2. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR [m.chemicalbook.com]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Methylthiophene-2-carboxylic acid molecular weight and formula
[1]
Executive Summary
4-Methylthiophene-2-carboxylic acid (CAS: 14282-78-1) is a critical heterocyclic building block in medicinal chemistry and agrochemical synthesis. Distinguished by its thiophene core and specific methyl substitution, it serves as a bioisostere for phenyl rings in drug design, offering altered lipophilicity and metabolic stability profiles. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and analytical characterization standards, designed for researchers requiring high-purity precursors for lead optimization.
Part 1: Fundamental Chemical Identity & Physicochemical Profiling
The precise characterization of 4-Methylthiophene-2-carboxylic acid is essential for stoichiometric accuracy in downstream coupling reactions (e.g., amide coupling, Suzuki-Miyaura cross-coupling).
Core Chemical Specifications
| Parameter | Technical Specification |
| IUPAC Name | 4-Methylthiophene-2-carboxylic acid |
| Common Synonyms | 3-Methylthiophene-5-carboxylic acid; 4-Methyl-2-thenoic acid |
| CAS Number | 14282-78-1 |
| Molecular Formula | C₆H₆O₂S |
| Molecular Weight | 142.18 g/mol |
| Exact Mass | 142.00885 Da |
| SMILES | CC1=CSC(=C1)C(=O)O |
| Appearance | Off-white to light brown solid |
| Melting Point | 118–126 °C (Literature range; high purity typically 124–125 °C) |
| pKa | ~3.5 (Predicted; thiophene acids are stronger than benzoic acid) |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Sparingly soluble in water |
Structural Equivalence Note
Researchers must note the symmetry-based nomenclature equivalence: 4-methylthiophene-2-carboxylic acid is structurally identical to 3-methylthiophene-5-carboxylic acid .
-
Explanation: Numbering the thiophene ring starts at the sulfur (position 1). If the methyl group is at position 3, the most reactive site for electrophilic substitution or lithiation (sterically accessible) is position 5. Upon carboxylation at C5, the molecule is re-numbered to give the carboxyl group the lowest locant (C2), resulting in the 4-methyl-2-carboxy designation.
Part 2: Synthetic Pathways & Manufacturing Protocols
Two primary routes exist for the synthesis of 4-Methylthiophene-2-carboxylic acid: Regioselective Lithiation (preferred for lab-scale) and Oxidation (preferred for scale-up from aldehyde precursors).
Pathway Visualization
Figure 1: Dual synthetic pathways for 4-Methylthiophene-2-carboxylic acid showing the direct lithiation route and the oxidation route.
Protocol A: Regioselective Lithiation of 3-Methylthiophene
This method utilizes the steric difference between the C2 and C5 positions of 3-methylthiophene. While C2 is electronically activated, it is sterically hindered by the adjacent methyl group. Using a bulky base like LDA favors deprotonation at the less hindered C5 position.
Reagents:
-
3-Methylthiophene (1.0 eq)
-
Lithium Diisopropylamide (LDA) (1.1 eq)
-
Dry CO₂ (gas or solid)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 3-neck round-bottom flask and flush with Argon/Nitrogen. Add dry THF.
-
Deprotonation: Cool the THF to -78 °C. Add LDA (freshly prepared or commercial solution) dropwise.
-
Substrate Addition: Add 3-methylthiophene dropwise to the cold LDA solution. Stir at -78 °C for 1 hour. The solution will turn yellow/orange, indicating the formation of the thienyllithium species.
-
Carboxylation: Bubble dry CO₂ gas through the solution (or pour the reaction mixture onto crushed dry ice) for 30 minutes. Allow the mixture to warm to room temperature.
-
Quench & Workup: Quench with water. Wash the aqueous layer with diethyl ether (to remove unreacted starting material). Acidify the aqueous layer to pH ~2 using 1M HCl.
-
Isolation: Extract the precipitated acid with Ethyl Acetate (3x). Dry combined organics over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Hexane/Ethyl Acetate to yield an off-white solid.
Expected Yield: 40–50% (Regioselectivity issues may produce minor amounts of the 3-methyl-2-carboxy isomer, which is removed during recrystallization).
Part 3: Analytical Characterization (QC/QA)
Validation of the synthesized compound is critical to ensure the correct isomer was obtained.
Nuclear Magnetic Resonance (NMR) Specifications
The following data distinguishes the 4-methyl isomer from the 3-methyl-2-carboxy isomer.
| Nucleus | Solvent | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | DMSO-d₆ | 12.96 | Singlet (Broad) | -COOH |
| 7.53 – 7.56 | Multiplet | C5-H (Adjacent to S) | ||
| 7.47 | Singlet | C3-H (Between S and Me) | ||
| 2.23 | Singlet | -CH ₃ | ||
| ¹³C NMR | DMSO-d₆ | 163.4 | - | C =O (Acid) |
| 138.7 | - | C4 (Ipso to Me) | ||
| 135.4 | - | C2 (Ipso to COOH) | ||
| 134.6 | - | C5 | ||
| 129.1 | - | C3 | ||
| 15.7 | - | -C H₃ |
Note: In the 3-methyl-2-carboxylic acid isomer, the methyl signal would appear slightly downfield due to the proximity to the electron-withdrawing carboxyl group, and the coupling constants between aromatic protons would differ (d, J=5.2 Hz).
Analytical Decision Tree
Figure 2: NMR-based decision tree for distinguishing the 4-methyl isomer from the 3-methyl regioisomer.
Part 4: Applications in Drug Development
Bioisosterism in Medicinal Chemistry
4-Methylthiophene-2-carboxylic acid is frequently used to replace benzoic acid moieties in lead compounds.
-
Electronic Effects: The thiophene ring is electron-rich (π-excessive) compared to benzene, potentially increasing cation-π interactions with receptor binding sites.
-
Steric Profile: The 4-methyl group provides a specific steric vector that can fill hydrophobic pockets (e.g., in kinase inhibitors) or block metabolic oxidation at the thiophene ring.
Case Study: BoNTAe Inhibitors
Research has identified derivatives of 4-methylthiophene-2-carboxylic acid as potent inhibitors of Botulinum Neurotoxin Serotype A Endopeptidase (BoNTAe).[3] The acid serves as the scaffold for generating hydroxamic acid derivatives that chelate the active site Zinc ion.
Agrochemical Intermediates
The compound is a key intermediate in the synthesis of sulfonylurea herbicides and specific fungicides, where the thiophene core confers improved environmental degradation profiles compared to phenyl analogs.
Part 5: Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5] |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place under inert atmosphere (nitrogen) if storing for extended periods to prevent slow oxidation or decarboxylation.
-
Spill: Sweep up solid spills to avoid dust generation. Neutralize aqueous residues with dilute bicarbonate.
References
-
PubChem. (n.d.). 4-Methylthiophene-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Electronic Supplementary Information for: Carboxylation of thiophenes. RSC Advances. Retrieved from [Link]
-
Pang, Y-P., et al. (2009). Potent New Small-Molecule Inhibitor of Botulinum Neurotoxin Serotype A Endopeptidase Developed by Synthesis-Based Computer-Aided Molecular Design. PLoS ONE, 4(11): e7730. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. 4-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 2794584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
Technical Safety & Handling Guide: 4-Methylthiophene-2-carboxylic Acid
Topic: 4-Methylthiophene-2-carboxylic Acid Chemical Safety Data Sheet (SDS) Content Type: Technical Safety & Handling Guide Audience: Research Scientists, Process Chemists, and Drug Discovery Professionals
Executive Summary
4-Methylthiophene-2-carboxylic acid (CAS 14282-78-1) is a critical heterocyclic building block used extensively in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and bioisosteres of benzoic acid derivatives.[1][2][3][4][5] While formally classified as an irritant, its handling requires specific attention to its acidic nature and potential for sublimation or dust formation during scale-up. This guide synthesizes standard SDS data with field-proven operational protocols to ensure safety and experimental success.
Part 1: Chemical Identity & Physicochemical Profile
The Molecular Fingerprint Understanding the physical state is the first line of defense. Unlike its liquid aldehyde precursor, this acid is a solid that can generate irritant dust. Its pKa (approx. 3.5–4.0) makes it stronger than acetic acid, necessitating corrosion-resistant seals in process equipment.
| Property | Data | Technical Note |
| CAS Number | 14282-78-1 | Distinct from the methyl ester (CAS 28686-90-0) |
| Molecular Formula | C₆H₆O₂S | Thiophene ring imparts lipophilicity |
| Molecular Weight | 142.18 g/mol | Useful for stoichiometry calculations |
| Appearance | White to off-white solid | Discoloration (yellowing) indicates oxidation |
| Melting Point | 122–126 °C | Sharp MP indicates high purity (>98%) |
| Solubility | DMSO, Methanol, DCM | Poor water solubility; dissolves in aqueous base |
| Acidity (pKa) | ~3.8 (Predicted) | Requires base (e.g., NaHCO₃) for aqueous extraction |
Part 2: Hazard Assessment & Toxicology (Mechanistic Insight)
GHS Classification: WARNING Signal Word:WARNING
| Hazard Code | Description | Mechanistic Insight |
| H315 | Causes skin irritation | Acidic protons react with skin moisture, lowering local pH and denaturing epidermal proteins. |
| H319 | Causes serious eye irritation | High lipophilicity allows rapid corneal penetration, followed by acid-induced irritation. |
| H335 | May cause respiratory irritation | Dust inhalation targets mucous membranes; thiophene moiety may trigger sensitization in rare cases. |
Toxicological Context: While acute toxicity data (LD50) is often extrapolated from analogous thiophene acids, the primary risk in a research setting is cumulative mucosal irritation . The thiophene ring is generally stable, but metabolic activation (in vivo) can lead to reactive sulfoxides; thus, standard PPE is non-negotiable.
Part 3: Operational Safety & Handling Protocols
The "Self-Validating" Workflow Safety is not just PPE; it is a logical workflow that prevents exposure. The following protocol integrates safety checks directly into the experimental procedure.
Protocol A: Safe Handling & Purification (Recrystallization)
Context: Purifying 10g+ batches often generates fine dust.
-
Engineering Controls:
-
Mandatory: Fume hood with face velocity >100 fpm.
-
Static Control: Use anti-static weighing boats; thiophene derivatives can accumulate static charge.
-
-
PPE Configuration:
-
Nitrile gloves (0.11 mm) are sufficient for incidental contact.
-
Critical: Safety glasses with side shields (goggles preferred if working with fine powder).
-
-
Step-by-Step Purification:
-
Dissolution: Dissolve crude acid in hot Ethanol/Water (ratio ~8:2). Check: If solution is dark, treat with activated charcoal.
-
Filtration: Filter hot. Safety Check: Ensure receiving flask is clamped; hot solvent vapors are flammable.
-
Crystallization:[6] Allow to cool slowly. Rapid cooling traps solvent inclusions.
-
Isolation: Vacuum filter. Wash the cake with cold water to remove residual acidity.
-
Validation: Measure pH of the filtrate. If pH < 3, residual acid is high; neutralize waste stream before disposal.
-
Protocol B: Emergency Response (Spill Logic)
Scenario: 5g bottle drops and shatters on the floor.
-
Isolate: Evacuate immediate area (dust risk).
-
Neutralize: Do not sweep dry. Cover with Sodium Bicarbonate or Soda Ash to neutralize the acid.
-
Collect: Dampen with water (mist) to suppress dust, then sweep up the paste.
-
Verify: Wipe surface with wet paper towel; check with pH paper to ensure neutral surface.
Part 4: Synthesis & Reactivity Context
Reactivity Profile: 4-Methylthiophene-2-carboxylic acid is stable under ambient conditions but incompatible with strong oxidizing agents (risk of sulfoxide/sulfone formation or ring opening).
Synthesis Pathways Diagram The following diagram illustrates the two primary routes to access this compound, highlighting the safety checkpoints (e.g., CO₂ pressure or oxidant handling).
Figure 1: Synthesis pathways for 4-Methylthiophene-2-carboxylic acid. Route A requires careful temperature control during oxidation. Route B involves an acidification step that generates heat.
Part 5: Storage & Disposal
-
Storage: Store in a cool, dry place. Keep container tightly closed. Segregate from oxidizers.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Note: This compound contains Sulfur; incineration will generate SOx gases, requiring a scrubber.
References
-
PubChem. (n.d.). 4-Methylthiophene-2-carboxylic acid (Compound).[1][2][3][4][6][7][8][9] National Library of Medicine. Retrieved February 12, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Thiophene derivatives. Retrieved February 12, 2026, from [Link]
Sources
- 1. 4-Methylthiophene-2-carboxylic acid | CAS 14282-78-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 4-Methyl-2-thiophenecarboxylic acid | 14282-78-1 [chemicalbook.com]
- 3. 4-Methyl-2-thiophenecarboxylic acid price,buy 4-Methyl-2-thiophenecarboxylic acid - chemicalbook [m.chemicalbook.com]
- 4. 4-甲基噻吩-2-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 7. 14282-78-1|4-Methylthiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. prepchem.com [prepchem.com]
- 9. 4-メチルチオフェン-2-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
Difference between 4-methyl and 5-methylthiophene-2-carboxylic acid
The following technical guide details the structural, synthetic, and functional distinctions between 4-methylthiophene-2-carboxylic acid and 5-methylthiophene-2-carboxylic acid .
Comparative Analysis for Drug Discovery & Synthetic Chemistry
Executive Summary
In medicinal chemistry, the precise placement of a methyl group on a thiophene scaffold can drastically alter metabolic stability, potency, and synthetic accessibility. While 4-methylthiophene-2-carboxylic acid and 5-methylthiophene-2-carboxylic acid are constitutional isomers sharing the formula C₆H₆O₂S, they function as distinct chemical entities.
-
5-Methylthiophene-2-carboxylic acid is the "linear" isomer, where the methyl group blocks the reactive
-position (C5). It is chemically robust and often used to improve metabolic stability by blocking P450 oxidation sites. -
4-Methylthiophene-2-carboxylic acid retains an open
-position (C5), making it highly reactive toward further functionalization (e.g., halogenation, arylation). It serves as a versatile scaffold for "growing" molecules in fragment-based drug discovery.
Structural & Physical Properties[1][2]
The most reliable analytical method for distinguishing these isomers is
Table 1: Comparative Physicochemical Data
| Property | 4-Methylthiophene-2-carboxylic acid | 5-Methylthiophene-2-carboxylic acid |
| Structure | Methyl at C4 (meta-like to COOH) | Methyl at C5 (para-like to COOH) |
| CAS Number | 14282-78-1 | 1918-79-2 |
| Melting Point | 122 – 126 °C [1] | 135 – 138 °C [2] |
| pKa (Predicted) | ~3.4 – 3.5 (More acidic) | ~3.71 (Less acidic) [3] |
| Meta-coupling ( | Ortho-coupling ( | |
| Key Reactivity | C5 (Alpha) is open and highly nucleophilic. | C5 is blocked ; C3/C4 (Beta) are less reactive. |
Electronic Analysis
-
Acidity (pKa): The 5-methyl group exerts a direct electron-donating effect (via resonance and induction) into the carbonyl system, destabilizing the carboxylate anion and raising the pKa (making it less acidic). In the 4-methyl isomer, the methyl group is in a meta-like position, exerting a weaker inductive effect, resulting in a slightly more acidic compound closer to unsubstituted thiophene-2-carboxylic acid.
-
NMR Distinction: The coupling constant
is definitive. A value of ~3.8 Hz confirms the 2,5-substitution pattern (5-methyl), whereas a small value (< 2.0 Hz) confirms the 2,4-substitution pattern (4-methyl).
Synthetic Pathways[3][4][5]
The synthesis of these isomers relies on the regioselectivity of lithiation .[1] Thiophene protons at the
The "Alpha-Lithiation" Rule
-
To make the 5-methyl isomer: Start with 2-methylthiophene . The only available
-proton is at C5. Lithiation occurs exclusively at C5. -
To make the 4-methyl isomer: Start with 3-methylthiophene . There are two
-protons (C2 and C5). However, C2 is sterically hindered by the adjacent methyl group. Kinetic lithiation (e.g., with LDA or -BuLi) occurs selectively at the less hindered C5 position. Upon quenching with CO₂, the product is 3-methylthiophene-5-carboxylic acid, which is IUPAC-numbered as 4-methylthiophene-2-carboxylic acid .
Figure 1: Divergent synthetic pathways based on starting material selection. Note that lithiation of 3-methylthiophene at C5 yields the 4-methyl-2-acid isomer after IUPAC renumbering.
Reactivity & Applications in Drug Design
4-Methylthiophene-2-carboxylic acid (The "Growable" Scaffold)
-
Core Feature: The C5 position (
-carbon) is unsubstituted. -
Reactivity: The C5 position is the most nucleophilic site on the ring. It readily undergoes Electrophilic Aromatic Substitution (EAS) such as bromination, nitration, or formylation.
-
Application: Ideal for Fragment-Based Drug Discovery (FBDD) . A researcher can start with this acid and "grow" the molecule at the C5 position (e.g., via Suzuki coupling of a C5-bromide) to access 2,4,5-trisubstituted thiophenes.
-
Protocol Insight: Bromination of this acid with NBS yields 5-bromo-4-methylthiophene-2-carboxylic acid in near-quantitative yield [4].[2]
5-Methylthiophene-2-carboxylic acid (The "Blocker" Scaffold)
-
Core Feature: Both
-positions (C2 and C5) are substituted. -
Reactivity: The ring is deactivated toward
-substitution. EAS must occur at the -positions (C3 or C4), which requires harsher conditions and is often less selective. -
Application: Used to block metabolic hot-spots . In many drugs, the unsubstituted
-position of a thiophene is a primary site for metabolic oxidation by Cytochrome P450, leading to reactive sulfoxides or ring opening. Placing a methyl group at C5 prevents this, extending the half-life ( ) of the drug candidate. -
Example: This scaffold appears as an impurity and structural analog in the synthesis of Factor Xa inhibitors like Rivaroxaban , where the thiophene ring orientation is critical for binding affinity [5].
References
-
Fisher Scientific. Safety Data Sheet: 4-Methylthiophene-2-carboxylic acid. (Accessed 2024).[3][4] Melting point cited as 124-125°C.
-
Sigma-Aldrich. Product Specification: 5-Methyl-2-thiophenecarboxylic acid. (Accessed 2024).[3][4] Melting point cited as 135-138°C.
-
PubChem. 5-Methylthiophene-2-carboxylic acid (CID 74713). National Library of Medicine.
-
Janda, K. D., et al. "Potent New Small-Molecule Inhibitor of Botulinum Neurotoxin Serotype A Endopeptidase." PMC, 2009. Describes bromination of 4-methylthiophene-2-carboxylic acid.[5][6]
-
ChemicalBook. Rivaroxaban Impurity 51 (5-Methylthiophene-2-carboxylic acid).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Potent New Small-Molecule Inhibitor of Botulinum Neurotoxin Serotype A Endopeptidase Developed by Synthesis-Based Computer-Aided Molecular Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxythiophene-2-carboxylic acid | 40748-90-1 | Benchchem [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Buy 4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride | 2901106-81-6 [smolecule.com]
- 6. Buy 3,4-Dibromo-5-methylthiophene-2-carboxylic acid [smolecule.com]
Methodological & Application
Application Note: Amide Coupling of 4-Methylthiophene-2-Carboxylic Acid
[1][2]
Part 1: Strategic Context & Mechanistic Analysis
The "Thiophene Effect" in Drug Design
4-Methylthiophene-2-carboxylic acid is a critical building block in medicinal chemistry, often serving as a bioisostere for para- or meta-substituted benzoic acids.[1] The thiophene ring offers unique advantages:
-
Electronic Profile: It is electron-rich (π-excessive), which influences the pKa and metabolic susceptibility of the final drug candidate.[1]
-
Geometry: The C–S–C bond angle (~92°) creates a different vector presentation of substituents compared to the phenyl ring (120°), potentially improving binding affinity in cryptic pockets.
Mechanistic Challenges in Coupling
While amide coupling is a routine transformation, this specific substrate presents distinct electronic behaviors that dictate reagent choice:
-
Reduced Electrophilicity: The thiophene ring is electron-donating. The 4-methyl group further donates electron density (via hyperconjugation) into the ring system. This makes the C2-carbonyl carbon less electrophilic than a standard benzoic acid.[1]
-
Consequence: Weak coupling reagents (e.g., carbodiimides like EDC without additives) may result in sluggish kinetics, especially with electron-deficient amines (e.g., anilines).
-
-
Steric Environment: The 4-methyl group is in a beta position relative to the carboxylate. While not as hindering as an ortho substituent, it creates a "steric wall" that can impede the approach of bulky amines.
-
Acid Stability: Unlike 3-aminothiophenes, 4-methylthiophene-2-carboxylic acid is chemically stable and does not suffer from spontaneous decarboxylation under standard coupling conditions.[1]
Part 2: Decision Matrix & Reagent Selection
To ensure experimental success, select the protocol based on your specific scale and amine partner.
Figure 1: Decision tree for selecting the optimal coupling protocol based on amine reactivity and reaction scale.
Part 3: Detailed Experimental Protocols
Method A: High-Throughput Discovery (HATU)
Best For: Small scale (<100 mg), valuable amines, rapid library synthesis. Mechanism: Generates a highly reactive At-ester intermediate.[1]
Materials:
-
Substrate: 4-Methylthiophene-2-carboxylic acid (1.0 equiv)[1][2]
-
Amine: 1.1 – 1.2 equiv[3]
-
Reagent: HATU (1.2 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: DMF (Anhydrous)[1]
Protocol:
-
Dissolution: In a 4 mL vial equipped with a stir bar, dissolve 4-methylthiophene-2-carboxylic acid (142 mg, 1.0 mmol) in DMF (3 mL).
-
Activation: Add DIPEA (522 µL, 3.0 mmol) followed by HATU (456 mg, 1.2 mmol).
-
Observation: The solution should turn slightly yellow. Stir for 5 minutes to form the activated ester.
-
-
Coupling: Add the amine (1.1 mmol).
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
QC Check: Spot TLC (50% EtOAc/Hexanes). If starting acid persists after 4h, heat to 50°C.
-
-
Workup: Dilute with EtOAc (20 mL). Wash with sat. NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).
-
Drying: Dry over Na₂SO₄, filter, and concentrate.
Method B: Process/Scale-Up (T3P - Propanephosphonic Acid Anhydride)
Best For: Gram-scale, avoiding toxic byproducts, simple workup.[1] Advantage: T3P byproducts are water-soluble.[1]
Protocol:
-
Setup: Charge a flask with 4-methylthiophene-2-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (5–10 volumes).
-
Base Addition: Add Pyridine or DIPEA (3.0 equiv). Cool to 0°C.
-
Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 10 minutes.
-
Note: The reaction is exothermic. Maintain internal temp < 10°C during addition.
-
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Self-Validating Workup: Add water (10 volumes). Stir vigorously for 15 minutes. Separate layers.
-
Validation: The T3P byproducts stay in the aqueous layer. The product stays in EtOAc.
-
-
Wash: Wash organic layer with 0.5 M HCl (to remove excess amine/pyridine) then sat. NaHCO₃.
Method C: The "Sledgehammer" (Acid Chloride)
Best For: Unreactive anilines, sterically hindered amines, or cost-critical manufacturing.
Protocol:
-
Chlorination: Suspend 4-methylthiophene-2-carboxylic acid (1.0 equiv) in DCM (dry). Add catalytic DMF (2 drops).
-
Activation: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Gas Evolution: Expect vigorous bubbling (CO/CO₂).
-
-
Conversion: Stir at RT for 2 hours until gas evolution ceases and the solution becomes clear. Concentrate in vacuo to remove excess oxalyl chloride.
-
Coupling: Redissolve the crude acid chloride in DCM. Add to a solution of Amine (1.0 equiv) and Et₃N (2.0 equiv) in DCM at 0°C.
Part 4: Data Summary & Troubleshooting
Comparative Performance Table
| Feature | HATU (Method A) | T3P (Method B) | Acid Chloride (Method C) |
| Reactivity | Very High | High | Extreme |
| Epimerization Risk | Low | Very Low | N/A (Substrate is achiral) |
| Byproduct Removal | Chromatography often req.[1] | Aqueous Wash | Evaporation/Wash |
| Cost | High | Moderate | Low |
| Moisture Sensitivity | Moderate | Low | High |
Troubleshooting Guide
Problem: Low Conversion with Aniline Derivatives
-
Root Cause:[4][5][3][6][7][8][9][10] The electron-rich thiophene ring reduces carbonyl electrophilicity, and the aniline is a poor nucleophile.
-
Solution: Switch to Method C (Acid Chloride). If using Method A, add DMAP (0.1 equiv) as a nucleophilic catalyst to form the highly reactive acyl-pyridinium species.
Problem: Emulsion during Workup (Method B)
-
Root Cause:[4][5][3][6][7][8][9][10] T3P salts can occasionally act as surfactants.
-
Solution: Add a small amount of MeOH (5%) to the organic layer before washing, or saturate the aqueous layer fully with NaCl.
Problem: "Stalling" at 80% Conversion
Part 5: References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews , 116(19), 12029–12088. [1]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews , 38(2), 606-631.
-
Patterson, A. W., et al. (2011). Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for the Synthesis of Heterocycles. Journal of Organic Chemistry , 76(21), 9169–9174.
-
PubChem. (2023). 4-Methylthiophene-2-carboxylic acid Compound Summary. National Library of Medicine .
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron , 61(46), 10827-10852.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 2794584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof - Google Patents [patents.google.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 9. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
- 10. hepatochem.com [hepatochem.com]
Synthesis of 4-Methylthiophene-2-Carboxylic Acid via Grignard Reaction: A Detailed Protocol and Mechanistic Guide
An Application Note for Researchers and Drug Development Professionals
Abstract: 4-Methylthiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. This application note provides a comprehensive, field-tested protocol for its synthesis utilizing the Grignard reaction. We delve into the underlying reaction mechanism, provide a detailed step-by-step procedure from reagent preparation to final product purification, and offer expert insights into critical process parameters. This guide is designed to be a self-validating system, complete with troubleshooting advice and characterization data to ensure reproducible, high-yield synthesis for researchers, chemists, and drug development professionals.
Introduction and Scientific Context
Thiophene-based carboxylic acids are privileged scaffolds in drug discovery, appearing in numerous pharmaceuticals due to their unique electronic properties and ability to act as bioisosteres for benzene rings.[1] 4-Methylthiophene-2-carboxylic acid, in particular, serves as a key intermediate for synthesizing targeted insecticides and other biologically active molecules.[2]
The Grignard reaction is a robust and versatile C-C bond-forming method, ideal for the carboxylation of aryl and heteroaryl halides.[3] The reaction proceeds by transforming a weakly electrophilic organohalide into a strongly nucleophilic organomagnesium species (the Grignard reagent), which can then attack an electrophile like carbon dioxide.[4][5] This protocol details the specific application of this classic reaction for the efficient synthesis of the target compound from 2-bromo-4-methylthiophene.
Reaction Mechanism and Rationale
The synthesis is a two-step process: formation of the Grignard reagent, followed by carboxylation.[6]
-
Grignard Reagent Formation: Magnesium metal inserts into the carbon-bromine bond of 2-bromo-4-methylthiophene. This is a radical-mediated process occurring on the surface of the magnesium.[7] Anhydrous ether solvents, such as Tetrahydrofuran (THF), are critical as they coordinate with and stabilize the resulting organomagnesium species, preventing its decomposition.
-
Carboxylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide (O=C=O). This forms a magnesium carboxylate salt.
-
Acidic Work-up: Subsequent treatment with an aqueous acid (e.g., HCl) protonates the carboxylate salt to yield the final carboxylic acid product and water-soluble magnesium salts.[8]
The entire sequence must be performed under strictly anhydrous conditions until the final work-up step, as Grignard reagents are highly basic and will be instantly quenched by protic sources like water.[5][6]
Figure 1. High-level overview of the Grignard reaction pathway for the synthesis of 4-methylthiophene-2-carboxylic acid.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.
Reagents and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| 2-Bromo-4-methylthiophene | 98% | Sigma-Aldrich | Store under inert gas. |
| Magnesium Turnings | 99.5% | Sigma-Aldrich | Use fresh, unoxidized turnings. |
| Iodine | ACS Reagent | Fisher Scientific | For activation of Mg. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Must be inhibitor-free. Dry over sodium/benzophenone or use a solvent purification system. |
| Carbon Dioxide (CO₂) | Solid (Dry Ice) | Local Supplier | Use freshly crushed, high-purity dry ice. |
| Hydrochloric Acid (HCl) | 3M Aqueous Solution | VWR | Prepare from concentrated HCl. |
| Diethyl Ether | ACS Grade | Fisher Scientific | For extraction. |
| Saturated Sodium Chloride (Brine) | ACS Grade | VWR | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | For drying. |
| Equipment | |||
| Three-neck round-bottom flask | 500 mL | Flame-dried before use. | |
| Reflux condenser | With drying tube (CaCl₂ or Drierite). | ||
| Addition funnel | 125 mL | Pressure-equalizing. | |
| Magnetic stirrer and stir bar | |||
| Inert gas supply (N₂ or Ar) | With manifold. | ||
| Thermometer | Low-temperature. |
Experimental Workflow Diagram
Sources
- 1. espublisher.com [espublisher.com]
- 2. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. SATHEE CUET: Chemistry Grignard Reaction Mechanism [cuet.iitk.ac.in]
- 8. 20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
Application Note: Decarboxylation of 4-Methylthiophene-2-Carboxylic Acid
This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes mechanistic insights with practical, validated protocols for the decarboxylation of 4-methylthiophene-2-carboxylic acid to 3-methylthiophene.
Executive Summary
The decarboxylation of 4-methylthiophene-2-carboxylic acid is a pivotal transformation in the synthesis of 3-methylthiophene, a core building block for functionalized thiophene derivatives used in conductive polymers and pharmaceuticals. While thiophene-2-carboxylic acids are generally more resistant to thermal decarboxylation than their furan counterparts due to higher aromatic stabilization energy, the presence of the electron-donating methyl group at the C4 position facilitates the reaction via electrophilic aromatic substitution pathways.
This guide presents two distinct methodologies:
-
Method A (Catalytic/Precision): A mild, Silver(I)-catalyzed protodecarboxylation suitable for gram-scale research and library synthesis.
-
Method B (Thermal/Scale-up): A classical Copper/Quinoline thermal process optimized for cost-effective bulk production.
Mechanistic Insight
Understanding the mechanism is critical for troubleshooting low yields or regioselectivity issues. The decarboxylation of electron-rich heteroaromatics generally proceeds via one of two pathways depending on the conditions: Thermal SEAr (Protodecarboxylation) or Metal-Mediated Extrusion .
Pathway A: Thermal Protodecarboxylation (Acid-Catalyzed)
In the absence of metal catalysts, the reaction follows an
-
Ipso-Protonation: The reaction initiates with the protonation of the C2-carbon (the position bearing the carboxyl group). The 4-methyl group donates electron density (inductive effect), stabilizing the resulting sigma complex (arenium ion).
-
C-C Bond Cleavage: The
hybridized C2 center in the intermediate facilitates the loss of . -
Re-aromatization: Loss of the proton restores the aromaticity, yielding 3-methylthiophene.
Pathway B: Metal-Mediated (Ag/Cu) Cycle
Under catalytic conditions (e.g.,
-
Salt Formation: The carboxylic acid reacts with the metal salt to form a metal carboxylate.
-
Decarboxylative Metalation:
is extruded, forming a Thienyl-Metal intermediate (e.g., Thienyl-Ag). -
Protodemetallation: The organometallic species is protonated by a sacrificial proton source (e.g., AcOH or solvent), releasing the product and regenerating the catalyst.
Mechanistic Visualization
The following diagram illustrates the duality of these pathways.
[1][2]
Experimental Protocols
Method A: Silver-Catalyzed Mild Decarboxylation (Recommended for R&D)
Based on the Goossen protocol, this method avoids harsh temperatures and toxic quinoline, ensuring high purity.
Reagents:
-
Substrate: 4-methylthiophene-2-carboxylic acid (1.0 equiv)
-
Catalyst: Silver Carbonate (
) (0.1 equiv) -
Additives: Acetic Acid (AcOH) (0.05 equiv) - Crucial for protodemetallation
-
Solvent: DMSO (Anhydrous) - 0.5 M concentration
Protocol Steps:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge 4-methylthiophene-2-carboxylic acid (1.42 g, 10 mmol) and
(275 mg, 1.0 mmol). -
Solvation: Add DMSO (20 mL) and Acetic Acid (30 µL).
-
Reaction: Attach a reflux condenser. Heat the mixture to 110°C in an oil bath.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. Conversion is typically complete within 4–6 hours.
-
Workup: Cool to room temperature. Dilute with Diethyl Ether (50 mL) and wash with water (3 x 20 mL) to remove DMSO.
-
Purification: Dry the organic layer over
, filter, and concentrate carefully (product is volatile: bp ~115°C). Distillation or flash chromatography (Pentane) yields the pure oil.
Method B: Copper/Quinoline Thermal Decarboxylation (Scale-Up)
The classical "Sheppard" method. Best for multi-gram to kilogram scales where reagent cost is paramount.
Reagents:
-
Substrate: 4-methylthiophene-2-carboxylic acid (1.0 equiv)
-
Catalyst: Copper Powder (0.1 - 0.2 equiv)
-
Solvent: Quinoline (High boiling base, acts as solvent and proton acceptor)
Protocol Steps:
-
Setup: In a 3-neck flask equipped with a mechanical stirrer, thermometer, and distillation head.
-
Charging: Add substrate (50 g) and Copper powder (5 g) into Quinoline (150 mL).
-
Reaction: Heat the mixture rapidly to 200–220°C .
-
Critical: The product (3-methylthiophene, bp 115°C) will distill off as it forms.
-
-
Collection: Collect the distillate. The reaction drives itself to completion as the product is removed from the equilibrium.
-
Purification: The collected distillate usually contains traces of Quinoline. Wash with 10% HCl (to remove quinoline), then Water, then Brine. Dry and redistill.
Experimental Workflow Visualization
Critical Parameters & Troubleshooting
| Parameter | Method A (Ag/DMSO) | Method B (Cu/Quinoline) | Impact on Quality |
| Temperature | 100–120°C | 200–230°C | Method A: Too high (>140°C) degrades DMSO. Method B: Must exceed product BP (115°C) to drive distillation. |
| Water Content | Strictly Anhydrous | Tolerant | Water in Method A can kill the active Ag-carboxylate species. |
| Catalyst Load | 5–10 mol% | 10–50 wt% | Ag is expensive; recovery is difficult. Cu is cheap but requires filtration/disposal. |
| Regiocontrol | High | Moderate | Thermal methods may cause migration if temp is uncontrolled (scrambling). |
Common Failure Modes:
-
Incomplete Conversion (Method A): often due to "poisoning" of the Ag catalyst by sulfur impurities or lack of a proton source. Solution: Add 5% more AcOH.
-
Low Yield (Method B): Polymerization of the thiophene at high temperatures. Solution: Use a radical inhibitor (e.g., hydroquinone) during distillation.
Safety & Compliance
-
Thiophene Toxicity: 3-methylthiophene is volatile and has a potent, unpleasant odor. All operations must be performed in a fume hood .
-
DMSO Hazards: DMSO penetrates skin and carries dissolved toxins with it. Double-glove (Nitrile) when handling the reaction mixture in Method A.
-
Waste Disposal: Copper waste (Method B) is a heavy metal hazard. Silver waste (Method A) should be collected for reclamation.
References
-
Goossen, L. J., et al. (2006). "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Advanced Synthesis & Catalysis.
-
Sheppard, W. A. (1973). "Indoles and Thiophenes via Decarboxylation." Organic Syntheses, Coll. Vol. 5.
-
Lukevics, E., et al. (1997). "Synthesis of methylthiophenes." Heterocycles.
-
Cornella, J., & Larrosa, I. (2009).[4] "Decarboxylative C-H activation of heteroaromatics." Journal of Organic Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylthiophene-2-Carboxylic Acid
[1]
Executive Summary
This guide addresses the synthesis of 4-methylthiophene-2-carboxylic acid (4-MTCA) . Users frequently encounter issues with regioselectivity (contamination with the 3-methyl isomer) and low yields during the carbonation step.[1]
This document prioritizes the Direct Lithiation route (most atom-economical) and the Halogen-Metal Exchange route (highest isomeric purity).[1]
CRITICAL DISTINCTION: This guide focuses on the simple acid (CAS: 14282-65-6).[1] If you are attempting to synthesize methyl 3-amino-4-methylthiophene-2-carboxylate (via Gewald reaction), please refer to our separate bulletin on Aminothiophene Synthesis, as the chemistry differs fundamentally.
Part 1: The Synthetic Pathways
Pathway A: Direct Lithiation of 3-Methylthiophene
Best for: Cost efficiency, fewer steps.[1] Mechanism: Sterically directed deprotonation at C5 (which becomes C2 in the final product).
The methyl group at C3 creates steric hindrance at the adjacent C2 position. Therefore, bulky bases favor deprotonation at the unhindered C5 position.
Pathway B: Halogen-Metal Exchange (from 2-bromo-4-methylthiophene)
Best for: Strict isomeric purity requirements (>99.5%).[1] Mechanism: Lithium-halogen exchange is kinetically faster than deprotonation, locking the regiochemistry before CO₂ addition.
Visual Workflow & Logic
The following diagram illustrates the decision logic and reaction pathways.
Figure 1: Decision tree for selecting the optimal synthetic route based on purity vs. cost constraints.
Part 2: Troubleshooting & Optimization (Q&A)
Section 1: Regioselectivity & Isomer Contamination
User Question: I am using Route A (Direct Lithiation). NMR shows ~10-15% of the 3-methyl-2-carboxylic acid isomer.[1] How do I eliminate this?
Root Cause: Lithiation of 3-methylthiophene is competing between the C2 (hindered) and C5 (unhindered) positions.[1] While C5 is favored, standard n-BuLi is small enough to attack C2, especially at higher temperatures or without directing additives.[1]
Corrective Protocol:
-
Switch Reagents: Replace n-BuLi with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . LiTMP is a bulkier, non-nucleophilic base that significantly improves selectivity for the less hindered C5 position [1].
-
Use Additives: If you must use n-BuLi, add TMEDA (Tetramethylethylenediamine) (1.1 eq).[1] TMEDA breaks up n-BuLi aggregates, increasing reactivity but also amplifying steric sensitivity, which helps favor the unhindered C5 position.
-
Temperature Control: Maintain reaction temperature strictly at -78°C during addition. Allow to warm to 0°C only if conversion is low, but be aware this risks scrambling.
Section 2: Low Yields (<50%)
User Question: My conversion is incomplete, and I recover a lot of starting material. I am using dry ice pellets for the quench.
Root Cause: Using solid dry ice often introduces two yield-killing factors:
-
Water Contamination: Dry ice condenses atmospheric moisture (ice crystals) on its surface.[1] This protonates the lithiated intermediate back to the starting material before it can react with CO₂.
-
Local Freezing: Dumping pellets into the reaction mixture causes local freezing of the solvent, encapsulating the organolithium species and preventing reaction.
Corrective Protocol:
-
The "Cannula" Method: Instead of adding dry ice to the flask, generate CO₂ gas in a separate flask (subliming dry ice) and pass it through a drying tube (CaCl₂) before bubbling it into your reaction mixture via a cannula or gas dispersion tube.
-
The "Slurry" Method: If you must use solid CO₂, wash the dry ice with anhydrous ether/hexane first to remove surface ice, and add it slowly to avoid thermal shock.
Section 3: Purification Difficulties
User Question: The product is an oil or sticky solid that won't crystallize. How do I purify it without column chromatography?
Root Cause: Thiophene carboxylic acids can be difficult to crystallize if contaminated with neutral impurities (unreacted thiophene) or isomeric acids.
Self-Validating Workup System: Use the Acid-Base Swing to purify without chromatography:
-
Extraction 1 (High pH): After quenching, add 1M NaOH. The product becomes the water-soluble carboxylate salt.[1] The unreacted starting material (thiophene) remains in the organic layer. Discard the organic layer.
-
Wash: Wash the aqueous layer once with ether to remove trace neutrals.
-
Precipitation (Low pH): Acidify the aqueous layer carefully with HCl to pH ~2. The pure acid should precipitate as a white/off-white solid.[1]
-
Recrystallization: If further purification is needed, recrystallize from Water/Methanol (3:1) or Toluene .
Part 3: Experimental Data & Benchmarks
The following table summarizes expected outcomes based on different protocols.
| Parameter | Method A: n-BuLi (Standard) | Method A: LiTMP (Optimized) | Method B: Halogen Exchange |
| Reagent | n-BuLi / THF | LiTMP / THF | n-BuLi / 2-bromo-precursor |
| Temperature | -78°C to 0°C | -78°C | -78°C |
| Regioselectivity | ~85:15 (C5:C2) | >98:2 (C5:C2) | >99:1 (C5:C2) |
| Typical Yield | 60-70% | 75-85% | 85-95% |
| Major Impurity | 3-methylthiophene-2-COOH | Trace Isomer | Brominated side-products |
Part 4: Detailed Protocol (Recommended Route A - Optimized)
Reagents:
-
3-Methylthiophene (1.0 eq)[1]
-
2,2,6,6-Tetramethylpiperidine (1.1 eq)[1]
-
n-BuLi (1.1 eq, 2.5M in hexanes)[1]
-
Anhydrous THF (10-15 volumes)
-
CO₂ (Gas, dried)[1]
Step-by-Step:
-
Preparation of LiTMP: In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine in THF. Cool to 0°C. Add n-BuLi dropwise.[1] Stir for 30 mins.
-
Lithiation: Cool the LiTMP solution to -78°C . Add 3-methylthiophene dropwise (neat or in minimal THF).[1]
-
Incubation: Stir at -78°C for 1 hour. (Do not warm up; LiTMP is powerful enough to deprotonate at this temp).
-
Quench: Bubble anhydrous CO₂ gas into the solution for 30 mins while maintaining -78°C.
-
Workup: Allow to warm to RT. Quench with water.[1][2][3][4] Extract with ether (discard organic). Acidify aqueous phase with HCl to precipitate product.
References
-
Highly selective 5-substitution of 3-methylthiophene via directed lithiation. Journal of Organic Chemistry, 2007, 72(3), 1031-1034.[1][5] [Link]
-
Reactivity of n-BuLi with Thiophene Derivatives. ResearchGate Discussions & Protocols. [Link]
-
Synthesis of Thiophenecarboxylic Acids. Organic Process Research & Development (General Reference for Workup). [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof - Google Patents [patents.google.com]
- 4. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
- 5. Highly selective 5-substitution of 3-methylthiophene via directed lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Methylthiophene-2-carboxylic Acid by Recrystallization
This guide provides in-depth troubleshooting and practical advice for the purification of 4-methylthiophene-2-carboxylic acid via recrystallization. It is designed for chemistry professionals in research and drug development who may encounter specific challenges during this purification technique. The content is structured in a question-and-answer format to directly address potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a recrystallization protocol for 4-methylthiophene-2-carboxylic acid?
A1: The most critical step is selecting an appropriate solvent. An ideal solvent for recrystallization must satisfy a specific set of criteria: the compound of interest, 4-methylthiophene-2-carboxylic acid, should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., 0-4 °C).[1] This temperature-dependent solubility differential is the fundamental principle that drives the purification process.
The "like dissolves like" principle is a useful starting point.[2] 4-Methylthiophene-2-carboxylic acid is a polar molecule due to the carboxylic acid group, which can engage in hydrogen bonding. Therefore, polar solvents are logical candidates.
A systematic approach to solvent screening is recommended:
-
Place a small amount of the crude acid (e.g., 20-30 mg) into several test tubes.
-
To each tube, add a small volume (e.g., 0.5 mL) of a different test solvent at room temperature. A good candidate solvent will not dissolve the compound at this stage.[1]
-
Heat the tubes that show poor room-temperature solubility to the solvent's boiling point. The compound should now dissolve completely.
-
Allow the dissolved solutions to cool slowly to room temperature, and then in an ice bath. The solvent that yields a high quantity of crystalline precipitate is the most suitable choice.
Q2: Which solvents are recommended for the recrystallization of 4-methylthiophene-2-carboxylic acid, and why?
A2: Based on the polarity of the target molecule, several solvents and solvent systems are recommended. Carboxylic acids, in general, show good recrystallization behavior in alcohols or water.[3]
| Solvent System | Boiling Point (°C) | Rationale for Use | Potential Issues |
| Water | 100 °C | Excellent for polar compounds like carboxylic acids.[2][4] The high boiling point allows for a large solubility gradient upon cooling. It is also non-flammable and inexpensive. | The compound may have limited solubility even in boiling water, requiring large volumes. |
| Ethanol/Water | Variable (78-100 °C) | A mixed solvent system is highly effective. The acid is likely very soluble in hot ethanol but less soluble in water. Dissolve the acid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify, then cool. | "Oiling out" can occur if the solvent composition is not optimized.[5] |
| Methanol | 65 °C | A polar protic solvent that readily dissolves many carboxylic acids at elevated temperatures.[2] Its volatility makes it easy to remove from the final product. | The compound might be too soluble in cold methanol, leading to poor recovery. |
| Toluene | 111 °C | A non-polar aromatic solvent. While less intuitive, some aromatic carboxylic acids crystallize well from toluene.[2] It is particularly useful if the impurities are highly polar. | Toluene is flammable and has a higher boiling point, requiring careful handling. |
Troubleshooting Guide
Q3: I've added the hot solvent, but my crude 4-methylthiophene-2-carboxylic acid won't completely dissolve. What should I do?
A3: This issue typically arises from two possibilities: insufficient solvent or the presence of insoluble impurities.
Workflow: Addressing Insoluble Material
Caption: Decision process for handling undissolved solids.
Detailed Steps:
-
Add More Solvent: Add a small increment (5-10% of the current volume) of the hot solvent to the flask and bring the solution back to a boil. If the solid dissolves, your initial volume was simply too low. Be mindful that using a large excess of solvent will reduce your final yield.[6]
-
Perform Hot Filtration: If the solid persists after adding more solvent, it is likely an insoluble impurity. To remove it, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.
Q4: The solution has cooled, but no crystals have formed. What is the problem and how can I fix it?
A4: The failure of crystals to form upon cooling is a common issue, typically caused by either using too much solvent or the formation of a supersaturated solution.[5]
Troubleshooting Crystal Formation Failure
-
Induce Crystallization: A supersaturated solution may need a nucleation site to begin crystallization.[5]
-
Scratching: Gently scratch the inside surface of the flask with a glass stirring rod just below the solvent line. The microscopic scratches on the glass can provide a surface for crystal growth to initiate.[4]
-
Seeding: If you have a small crystal of pure 4-methylthiophene-2-carboxylic acid, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[5] Re-heat the solution and boil off a portion of the solvent (e.g., 20-30%) in a fume hood. Allow the more concentrated solution to cool again.
-
Cool Further: Ensure the solution has been cooled sufficiently. After reaching room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
Q5: My compound has "oiled out" instead of forming crystals. How can I resolve this?
A5: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to the solution being highly supersaturated or the presence of impurities that depress the melting point.[5][6]
Workflow: Resolving "Oiling Out"
Caption: Step-by-step process to fix an "oiled out" sample.
Corrective Actions:
-
Reheat and Add Solvent: Heat the flask until the oil redissolves completely.
-
Adjust Solvent: Add a small amount of additional hot solvent (if using a single solvent) or more of the "good" solvent (the one the compound is more soluble in, e.g., ethanol in an ethanol/water system) to decrease the saturation level.[6]
-
Slow Down Cooling: Cool the solution very slowly. You can do this by placing the flask in a beaker of hot water and allowing the entire assembly to cool to room temperature, or by loosely covering the flask with glass wool to insulate it. Slow cooling allows crystals to form properly at a temperature below the compound's melting point.
Q6: My final yield of pure 4-methylthiophene-2-carboxylic acid is very low. What are the common causes of product loss?
A6: A low recovery is a frequent problem in recrystallization. Several factors can contribute to this loss.[6][7]
Common Sources of Yield Loss:
-
Excessive Solvent Use: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the cold mother liquor.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product will crystallize on the filter paper and in the funnel stem.
-
Incomplete Crystallization: Not cooling the solution to a sufficiently low temperature (e.g., in an ice bath) will leave a larger amount of the compound dissolved.
-
Washing with the Wrong Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of the product. Always use a minimal amount of ice-cold recrystallization solvent for washing.
-
Inherent Solubility: Every compound has some residual solubility even in the cold solvent. A 100% recovery is theoretically impossible.
To improve your yield, focus on using the minimum amount of hot solvent, ensuring slow and thorough cooling, and using ice-cold solvent for washing the filter cake.
Experimental Protocol
Recrystallization of 4-Methylthiophene-2-carboxylic Acid (Ethanol/Water System)
-
Dissolution: Place the crude 4-methylthiophene-2-carboxylic acid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil.
-
Addition of Anti-Solvent: To the hot ethanol solution, add hot water dropwise while swirling until the solution remains faintly turbid.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small portion of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
References
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
Mohrig, J. R., Alberg, D. G., Hofmeister, G. E., Schatz, P. F., & Hammond, C. N. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Frontier, A. (2026). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Reddit. (2012). Help! Recrystallization sources of error. r/chemhelp. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
Sources
Solubility issues of 4-methylthiophene-2-carboxylic acid in water
Technical Support Center: 4-Methylthiophene-2-carboxylic Acid
Welcome to the technical support guide for 4-methylthiophene-2-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 4-methylthiophene-2-carboxylic acid and why is its solubility in water a concern?
4-Methylthiophene-2-carboxylic acid is a heterocyclic organic compound featuring a thiophene ring substituted with a methyl group and a carboxylic acid group.[1] The core structure consists of a hydrophobic thiophene ring and an additional nonpolar methyl group, which inherently limits its solubility in water. The carboxylic acid group is polar, but its contribution to overall solubility in neutral water is often insufficient to overcome the hydrophobic nature of the rest of the molecule. This poor aqueous solubility can pose significant challenges in various experimental settings, including biological assays, formulation development, and reaction chemistry.
Q2: Is there a reported value for the water solubility of 4-methylthiophene-2-carboxylic acid?
Currently, there is no specific, experimentally determined value for the water solubility of 4-methylthiophene-2-carboxylic acid readily available in public databases. However, by comparing it to structurally similar compounds, we can infer its behavior. For instance, the parent compound, thiophene-2-carboxylic acid, has a reported water solubility of 80 g/L at 20°C.[2] The addition of a methyl group to the thiophene ring in the 4-position is expected to increase the molecule's hydrophobicity and therefore decrease its water solubility compared to the parent compound.
Q3: What is the pKa of 4-methylthiophene-2-carboxylic acid, and why is this value critical for dissolution?
The pKa is the pH at which the carboxylic acid group is 50% ionized (deprotonated). While an experimental pKa for 4-methylthiophene-2-carboxylic acid is not explicitly listed, the pKa of the closely related thiophene-2-carboxylic acid is approximately 3.49 at 25°C.[2] The pKa is a crucial parameter because the solubility of a carboxylic acid in water is highly pH-dependent.[3]
-
At pH < pKa: The compound exists predominantly in its neutral, protonated form (-COOH), which is less soluble.
-
At pH > pKa: The compound exists in its ionized, deprotonated carboxylate form (-COO⁻), which is a salt. This ionic form is significantly more polar and thus more soluble in water.
Therefore, by adjusting the pH of the aqueous solution to be at least 1.5 to 2 units above the pKa, we can dramatically increase the solubility.
Q4: I've added the powdered compound to neutral water and it won't dissolve. What are the first steps I should take?
If you observe that 4-methylthiophene-2-carboxylic acid is not dissolving in neutral water (pH ~7.0), the primary and most effective method is to increase the pH. This deprotonates the carboxylic acid, forming a highly soluble carboxylate salt.[4] A detailed protocol for this procedure is provided in the Troubleshooting Guide below. Mild heating and sonication can also be attempted, but pH adjustment is the most reliable first-line approach.
Physicochemical Properties Summary
For reference, the key properties of 4-methylthiophene-2-carboxylic acid and its parent compound are summarized below.
| Property | 4-Methylthiophene-2-carboxylic Acid | Thiophene-2-carboxylic Acid (for comparison) | Source |
| Molecular Formula | C₆H₆O₂S | C₅H₄O₂S | [1][5] |
| Molecular Weight | 142.18 g/mol | 128.15 g/mol | [1][5] |
| pKa | Not experimentally determined; predicted to be similar to the parent compound. | ~3.49 @ 25°C | [2] |
| Water Solubility | Low; expected to be less than the parent compound. | 80 g/L @ 20°C | [2] |
| Appearance | Solid | White to off-white solid | [2] |
Troubleshooting Guide for Solubility Issues
This section provides a systematic approach to overcoming the solubility challenges of 4-methylthiophene-2-carboxylic acid in aqueous media.
Problem: Compound remains as a solid suspension in neutral water even after vigorous stirring or sonication.
Root Cause: The compound is in its protonated, poorly soluble carboxylic acid form at neutral pH. The hydrophobic thiophene ring and methyl group prevent effective hydration of the molecule.
Solution 1: pH Adjustment to Form a Soluble Salt (Primary Method)
This is the most recommended method for preparing aqueous stock solutions. By adding a base, you convert the insoluble acid into a soluble salt.
Step-by-Step Protocol:
-
Weigh the Compound: Accurately weigh the desired amount of 4-methylthiophene-2-carboxylic acid powder.
-
Initial Slurry: Add a portion (e.g., 80%) of the final desired volume of high-purity water (e.g., Milli-Q® or equivalent) to a suitable container. Add the weighed compound to the water to create a slurry.
-
Prepare Base Solution: Prepare a dilute stock solution of a strong base, such as 1 M Sodium Hydroxide (NaOH) or 1 M Potassium Hydroxide (KOH).
-
Titrate with Base: While stirring the slurry, add the base solution dropwise. The solid should begin to dissolve as the pH increases.
-
Monitor pH: Use a calibrated pH meter to monitor the pH of the solution. Continue adding base until all the solid has dissolved and the pH is approximately 2 units above the estimated pKa (a target pH of 6.0-7.0 is often a good starting point for complete dissolution).
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining water to reach the final target volume and concentration.
-
Final pH Check & Adjustment: Check the pH of the final solution. If your experimental protocol requires a specific pH, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be cautious not to lower the pH too much, as this could cause the compound to precipitate out of solution.
-
Filtration (Optional but Recommended): For critical applications, filter the final solution through a 0.22 µm syringe filter to remove any potential micro-particulates.
Troubleshooting Workflow Diagram
The following diagram illustrates the decision-making process for solubilizing 4-methylthiophene-2-carboxylic acid.
Caption: Decision workflow for solubilizing 4-methylthiophene-2-carboxylic acid.
Solution 2: Use of Organic Co-solvents for Stock Solutions
For applications where the final concentration of an organic solvent is tolerable (e.g., in vitro screening), preparing a concentrated stock solution in a water-miscible organic solvent is a viable alternative.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for many organic compounds.
-
N,N-Dimethylformamide (DMF): Similar to DMSO in its solubilizing properties.
-
Ethanol: A less toxic option, though it may have lower solubilizing power than DMSO or DMF.
Protocol for Co-solvent Use:
-
Dissolve the 4-methylthiophene-2-carboxylic acid in a minimal amount of the chosen organic solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM).
-
For the working solution, perform serial dilutions of the organic stock into your aqueous experimental buffer.
-
Critical Step: After each dilution, vortex thoroughly and visually inspect for any signs of precipitation (cloudiness). If precipitation occurs, the solubility limit in that specific buffer/solvent mixture has been exceeded.
Caution: Always check the tolerance of your experimental system (e.g., cell line, enzyme) to the final concentration of the organic co-solvent. Typically, DMSO concentrations are kept below 0.5% (v/v) in cellular assays to avoid toxicity.
Safety & Handling
As a responsible scientist, proper handling of all chemicals is paramount.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling 4-methylthiophene-2-carboxylic acid.[6][7]
-
Health Hazards: This compound may cause skin and serious eye irritation.[1][6] May also cause respiratory irritation.[6] Avoid breathing dust.
-
Handling: Use in a well-ventilated area or a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[6]
References
-
Thiophene-2-carboxylic acid - Solubility of Things. Solubility of Things. [Link]
-
Material Safety Data Sheet. Chemcia Scientific, LLC. [Link]
-
Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593. PubChem, National Center for Biotechnology Information. [Link]
-
4-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 2794584. PubChem, National Center for Biotechnology Information. [Link]
-
Thiophene-2-carboxylic acid. Wikipedia. [Link]
-
Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. The University of Vermont. [Link]
-
Thiophene-2-carboxylate | C5H3O2S-. PubChem, National Center for Biotechnology Information. [Link]
-
2-Thiophenecarboxylic acid | C5H4O2S | CID 10700. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. 4-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 2794584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Thiophene-2-carboxylate | C5H3O2S- | CID 5017639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemcia.com [chemcia.com]
Removing isomers from 4-methylthiophene-2-carboxylic acid crude product
The following technical guide addresses the purification of 4-methylthiophene-2-carboxylic acid (CAS: 14282-78-1), specifically targeting the removal of its regioisomers (primarily 3-methylthiophene-2-carboxylic acid).
Doc ID: TPC-4M2CA-001 | Version: 2.1 | Role: Senior Application Scientist
Executive Summary & Chemical Context
In drug discovery, the precise position of the methyl group on the thiophene ring is critical for Structure-Activity Relationship (SAR) studies. A common synthetic route involves the lithiation of 3-methylthiophene followed by carboxylation. However, this reaction is not perfectly regioselective.[1]
-
Target Molecule: 4-methylthiophene-2-carboxylic acid (MP: 124–126 °C).
-
Major Impurity: 3-methylthiophene-2-carboxylic acid (MP: 147–149 °C).
-
The Problem: Direct lithiation of 3-methylthiophene often yields a mixture of the C-2 (kinetic) and C-5 (thermodynamic/steric) carboxylated products. The resulting crude is a mixture of the 3-methyl and 4-methyl isomers, which can form a eutectic mixture (MP ~118–120 °C), making simple recrystallization difficult.
This guide provides two workflows: a High-Purity Esterification Protocol (Recommended) and a Direct Recrystallization Protocol (For minor enrichment).
Diagnostic Phase: Know Your Impurity
Before initiating purification, quantify the isomer ratio. Isomers have distinct NMR signatures due to the coupling constants of the remaining thiophene protons.
| Compound | Proton Signals ( | Coupling Constant ( |
| 4-Methylthiophene-2-carboxylic acid | ||
| 3-Methylthiophene-2-carboxylic acid |
Checkpoint: If your crude melts at 118–120 °C , you likely have a near-eutectic mixture. Direct recrystallization will result in significant yield loss. Proceed to Protocol A .
Decision Matrix & Workflow
Figure 1: Purification logic flow based on impurity profile.
Protocol A: The Esterification-Distillation Cycle (Gold Standard)
This method is superior because the boiling points of the methyl esters differ sufficiently to allow separation, or the esters can be recrystallized more easily than the acids.
Reagents: Methanol (MeOH), Sulfuric Acid (
Step 1: Esterification
-
Dissolve crude acid in MeOH (10 mL/g).
-
Add catalytic conc.[2]
(0.1 equiv). -
Reflux for 8–12 hours. Monitor by TLC (Acid disappears, less polar spot appears).
-
Concentrate MeOH, dilute with water, extract with DCM. Wash with sat.[2]
to remove unreacted acid. -
Dry (
) and concentrate to obtain the crude methyl ester .
Step 2: Separation (The Critical Step)
-
Option 1 (Distillation): Distill the oil under reduced pressure.[3]
-
Methyl 4-methylthiophene-2-carboxylate BP: ~85 °C at 2 Torr.[4]
-
Methyl 3-methylthiophene-2-carboxylate often boils slightly higher or crystallizes differently.
-
-
Option 2 (Recrystallization of Ester): If the ester solidifies (Methyl 3-amino-4-methylthiophene-2-carboxylate melts at 85-88°C, but our target ester melts lower), recrystallize from Pentane or Cold Hexane . The 3-methyl isomer ester often has different solubility.
Step 3: Hydrolysis
-
Dissolve purified ester in THF/Water (1:1) .
-
Add LiOH or NaOH (2.0 equiv). Stir at RT for 4 hours.
-
Evaporate THF. Acidify aqueous layer with 1M HCl to pH 2.
-
Precipitate is collected by filtration.
-
Result: Pure 4-methylthiophene-2-carboxylic acid (MP 124–126 °C).
Protocol B: Fractional Recrystallization
Use this only if the impurity level is low (<10%). The 3-methyl isomer (MP 149 °C) is less soluble in water than the 4-methyl isomer (MP 124 °C).
Solvent System: Water (primary) or 10% Ethanol/Water.
-
Dissolution: Suspend crude in water (20 mL/g). Heat to boiling.
-
Saturation: Add Ethanol dropwise only if required to achieve full dissolution at boiling.
-
Hot Filtration: If insoluble dark specs remain, filter hot.
-
Slow Cooling: Allow to cool to Room Temp (RT) slowly.
-
Note: The higher melting 3-methyl isomer may crystallize first. Filter this "crop 1" and check NMR.
-
If your target is the 4-methyl acid (more soluble), it may remain in the mother liquor.
-
-
Recovery: Concentrate the mother liquor to half volume and cool to 4 °C. The second crop is often enriched in the 4-methyl isomer.
-
Recrystallization of 4-methyl isomer: Once enriched, recrystallize the 4-methyl acid from Toluene/Hexane to remove final traces.
Troubleshooting & FAQs
Q1: My product turned black during heating. What happened?
-
Cause: Thiophene-2-carboxylic acids are prone to decarboxylation at high temperatures, especially in acidic media.
-
Fix: Avoid heating above 100 °C for extended periods. When distilling esters, use high vacuum to keep the bath temperature low.
Q2: I cannot get the melting point above 120 °C.
-
Cause: You are likely stuck in the eutectic trap (approx. 50:50 mixture).
-
Fix: Recrystallization will fail here. You must switch to Protocol A (Esterification) to break the eutectic composition.
Q3: Can I use chromatography on the acid?
-
Answer: Yes, but carboxylic acids often streak on silica gel. Add 1% Acetic Acid to your eluent (e.g., Hexane/Ethyl Acetate + 1% AcOH). However, separating regioisomers this way is often difficult due to similar
values. The ester (Protocol A) separates much better on silica.
References
-
Fisher Scientific. (2024).[5] Safety Data Sheet: 4-Methylthiophene-2-carboxylic acid. Retrieved from
-
PubChem. (2025). Compound Summary: 4-methylthiophene-2-carboxylic acid (CID 2794584). Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 3-Methylthiophene-2-carboxylic acid. Retrieved from
-
Beilstein J. Org. Chem. (2007). Development of potential manufacturing routes for substituted thiophenes. Retrieved from
-
Mettler Toledo. (2024). Recrystallization Guide: Solvents and Methods. Retrieved from
Sources
- 1. scispace.com [scispace.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. 28686-90-0 CAS MSDS (METHYL 4-METHYLTHIOPHENE-2-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-Methylthiophene-2-carboxylic acid, 97%, Thermo Scientific Amber Glass Bottle; 250mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.pt]
Optimizing reaction temperature for thiophene carboxylic acid synthesis
An essential component in numerous pharmaceutical and material science applications, thiophene carboxylic acid and its derivatives demand precise synthesis protocols for optimal yield and purity. Among the critical parameters governing the success of these syntheses, reaction temperature stands out as a primary factor influencing reaction kinetics, selectivity, and the formation of impurities.
This technical support guide, designed for researchers and drug development professionals, provides a detailed exploration of temperature optimization for the synthesis of thiophene carboxylic acids. Structured in a practical question-and-answer format, this document addresses common challenges and offers troubleshooting strategies grounded in chemical principles.
Core Synthesis Methodologies and the Influence of Temperature
The optimal temperature for synthesizing thiophene carboxylic acids is not a single value but is highly dependent on the chosen synthetic route. The most prevalent methods include:
-
Organometallic Intermediates (Lithiation or Grignard Reaction): This classic approach involves the deprotonation of thiophene using a strong base like n-butyllithium (n-BuLi) or forming a Grignard reagent, followed by quenching with carbon dioxide (CO₂). Temperature control is paramount, with extremely low temperatures required to form and maintain the stability of the reactive intermediate.[1][2][3]
-
Direct C-H Carboxylation: These methods use a base-mediated system, often involving carbonates and carboxylates, to directly react thiophene with CO₂. These reactions typically demand significantly high temperatures to activate the otherwise inert C-H bond.[4][5]
-
Oxidation of Precursors: Routes involving the oxidation of precursors like 2-acetylthiophene or thiophene-2-carboxaldehyde are also common.[6][7] Temperature in these reactions governs the rate of oxidation and can influence the formation of over-oxidation or degradation byproducts.
This guide will focus primarily on the temperature-sensitive organometallic and direct carboxylation routes, where optimization is most critical.
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses specific problems encountered during synthesis, with a focus on temperature-related causes and solutions.
Q1: I am getting very low or no yield in my thiophene carboxylation via a lithiation/Grignard route. The main recovery is just my starting material. What are the likely temperature-related issues?
This is a common and frustrating issue that can often be traced back to two temperature-critical stages: the formation of the organometallic intermediate and the subsequent carboxylation (CO₂ quench).
A: For Lithiation (e.g., using n-BuLi):
-
Insufficiently Low Temperature During Lithiation: The formation of 2-thienyllithium is typically performed at very low temperatures, commonly -78 °C (a dry ice/acetone bath).[3] If the temperature is too high (e.g., -40 °C or warmer), several side reactions can occur. The highly reactive n-BuLi can react with ethereal solvents like THF, leading to solvent decomposition.[8] This consumes your reagent and reduces the efficiency of thiophene deprotonation.
-
Premature Warming: The 2-thienyllithium intermediate is thermally unstable. Allowing the reaction to warm up before the addition of CO₂ can lead to its decomposition, resulting in the protonation of the unreacted thiophene upon workup, thus regenerating your starting material.[9]
A: For Grignard Reagent Formation:
-
Failure to Initiate: Grignard reactions often have an induction period and may require gentle heating to initiate, sometimes up to 40-70 °C.[10] However, once initiated, the reaction is highly exothermic. If initiation fails, you will simply recover the starting thiophene derivative.
-
Runaway Reaction After Initiation: The most significant temperature challenge with Grignard reagents is controlling the exotherm after initiation. Without adequate cooling, the reaction temperature can rise rapidly, leading to side reactions and solvent boiling. It is critical to have an efficient cooling bath ready to manage the heat generated.[10]
Troubleshooting Workflow: Low Yield in Lithiation/Carboxylation
Caption: Troubleshooting workflow for low yield in organometallic carboxylation.
Q2: My direct C-H carboxylation reaction is producing a mixture of mono- and di-carboxylic acids. How can I use temperature to improve selectivity for the mono-substituted product?
A: In direct carboxylation using base-mediated systems (e.g., Cs₂CO₃), temperature is a key determinant of selectivity.
-
Lower Temperatures Favor Mono-carboxylation: The activation energy for the second deprotonation and carboxylation is generally higher. Therefore, running the reaction at the lower end of the effective temperature range will favor the formation of the mono-carboxylate product. For instance, studies have shown that at 200 °C, thiophene-2-carboxylate is the sole product, whereas at temperatures exceeding 220 °C, the formation of thiophene-2,5-dicarboxylate begins and becomes significant at higher temperatures.[4]
-
Systematic Optimization is Key: To find the optimal temperature for mono-carboxylation, you should perform a systematic study. Start at the lowest temperature reported to show conversion (e.g., 200 °C) and increase in 10-20 °C increments, analyzing the product ratio at each step. This will allow you to identify the temperature window that maximizes the yield of the desired product while minimizing the formation of the di-acid.
Relationship Between Temperature and Product Selectivity
Caption: Effect of temperature on product selectivity in direct carboxylation.
Q3: My reaction mixture is turning dark brown or black, and the yield is poor. Is the temperature too high?
A: Yes, a dark, tar-like appearance is a classic indicator of decomposition, which is very often caused by excessive heat.[9][11]
-
For Organometallic Routes: Thienyllithium and related Grignard reagents are highly reactive and can decompose if not kept at sufficiently low temperatures. This decomposition can be complex, leading to polymerization or other side reactions that produce insoluble, dark materials.
-
For High-Temperature Direct Carboxylation: While these reactions require high temperatures to proceed, there is an upper limit. Thiophene itself can decompose at very high temperatures, and the strong bases used can promote side reactions if the temperature is not carefully controlled within the optimal range.[12]
-
Solution: If you observe decomposition, you should immediately consider lowering the reaction temperature. If the reaction requires a high temperature to proceed, you may need to reduce the reaction time to minimize the exposure of the product and reactants to the harsh conditions.
Frequently Asked Questions (FAQs)
Q1: What is a safe and effective starting temperature range for optimizing the lithiation of a substituted thiophene?
For most thiophene lithiations with n-BuLi in THF or diethyl ether, the standard starting point is -78 °C (dry ice/acetone bath). This temperature is generally low enough to prevent significant side reactions with the solvent and ensure the stability of the thienyllithium intermediate.[3][8] Optimization may involve slight adjustments, but straying significantly warmer than -60 °C is generally not recommended without specific evidence that the intermediate is stable at higher temperatures.
Q2: Are there any visual cues related to temperature I should monitor during a lithiation reaction?
Yes. The formation of the thienyllithium species is often accompanied by a color change, frequently to a deep red or orange solution.[8] While this color indicates the formation of the desired intermediate, its stability is temperature-dependent. If you observe the color fading or changing to a darker, murky appearance upon a slight or accidental increase in temperature, it could be a sign of decomposition.
Q3: What are the primary safety concerns related to temperature in Grignard synthesis of thiophene carboxylic acid?
The primary safety concern is a runaway reaction . The formation of a Grignard reagent is strongly exothermic.[10] If the reaction is initiated with too much halide present or if cooling is inadequate, the temperature can rise uncontrollably. This can lead to violent boiling of the solvent (often THF or diethyl ether, which are highly flammable), a rapid increase in pressure in a closed system, and potentially an explosion or fire. Always start the addition of the halide slowly, ensure initiation has occurred before adding the bulk of the reagent, and have a robust cooling system in place.
Data Summary and Experimental Protocols
Table 1: Typical Temperature Ranges for Thiophene Carboxylic Acid Synthesis Methods
| Synthesis Method | Key Step | Typical Temperature Range | Primary Considerations | References |
| Lithiation & Carboxylation | Lithiation (n-BuLi) | -78 °C to -60 °C | Stability of thienyllithium; prevents solvent reaction. | [1][3] |
| CO₂ Quench | -78 °C | Prevents side reactions of the organometallic. | [8] | |
| Grignard & Carboxylation | Grignard Formation | Initiation: 25-70 °C; Reaction: 0-25 °C | Highly exothermic; requires careful control after initiation. | [10] |
| Direct C-H Carboxylation | C-H Activation | 200 °C to 320 °C | High temp needed for deprotonation; selectivity is T-dependent. | [4][5][13] |
| Vapor Phase Chlorination | Chlorination | ~500 °C | Lower temps (~500°C) can suppress impurity formation vs. higher temps. | [1] |
Protocol: Temperature Optimization for the Synthesis of Thiophene-2-Carboxylic Acid via Lithiation
This protocol outlines a series of small-scale experiments to determine the optimal carboxylation temperature.
Objective: To identify the temperature that maximizes the yield of thiophene-2-carboxylic acid while minimizing side products.
Materials:
-
Thiophene (purified)
-
Anhydrous solvent (e.g., THF)
-
n-Butyllithium (titrated solution in hexanes)
-
Dry ice (solid CO₂)
-
Standard glassware, syringes, and cooling baths
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), set up three identical flame-dried round-bottom flasks equipped with stir bars.
-
Initial Cooling: Cool all three flasks to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: To each flask, add anhydrous THF followed by the dropwise addition of thiophene.
-
Lithiation: Slowly add one equivalent of n-BuLi to each flask while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature. A color change should be observed.
-
Carboxylation (The Variable Step):
-
Flask A (Control): Quench the reaction by pouring the solution over an excess of crushed dry ice in a separate beaker, ensuring the mixture remains cold.
-
Flask B: Allow the reaction to slowly warm to -60 °C (e.g., using a dry ice/acetonitrile bath) before quenching as described for Flask A.
-
Flask C: Allow the reaction to slowly warm to -40 °C before quenching as described for Flask A.
-
-
Workup: Once the CO₂ has sublimed, allow all reaction mixtures to warm to room temperature. Add water and acidify (e.g., with 1M HCl) to a pH of ~2.
-
Extraction & Analysis: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate, filter, and concentrate.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the yield and purity. Compare the results from Flasks A, B, and C to identify the optimal temperature for the carboxylation step.
This systematic approach allows for the direct comparison of temperature effects on reaction outcome, leading to a robust and optimized protocol.
References
-
Yue, C., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. MDPI.
-
ResearchGate. (2022). Direct carboxylation of thiophene with CO2 in the solvent-free carboxylate-carbonate molten medium: Experimental and mechanistic insights. Request PDF.
-
ResearchGate. (2020). Mechanistic investigation of carboxylation between thiophene and CO2:the catalytic effect of different phase M2CO3 (M = Cs/K). Request PDF.
-
Lv, Y., et al. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. MDPI.
-
ResearchGate. (2007). A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate.
-
Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar.
-
Lee, J., et al. (2001). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. ResearchGate.
-
Scott, J. D., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.
-
Google Patents. (1986). Thiophene-2-carboxylic-acid derivatives and process for their preparation. EP0109381B1.
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Pasternak, A., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications.
-
Rieke, R. D., et al. (2001). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters.
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
-
SpecialChem. (2023). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.
-
Reddit. (2022). Trouble shooting carboxylation reaction. r/Chempros.
-
ResearchGate. (2012). Low-temperature side-chain cleavage and decarboxylation of polythiophene esters by acid catalysis. Request PDF.
-
Wikipedia. (n.d.). Thiophene.
-
Scott, J. D., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives... PMC - NIH.
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?
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Gronowitz, S., & Yom-Tov, B. (1973). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1.
-
Kumar, A., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Polycyclic Aromatic Compounds.
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Kappe, C. O., & Dallinger, D. (2006). calorimetric investigation of the formation of grignard reagents. HZDR.
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International Journal of Advance Research In Science And Engineering. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Ijarse.
-
Li, Y., et al. (2020). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. PMC.
-
Reddit. (2023). Help with Low Yield Synthesis. r/Chempros.
-
Martin, J. R., et al. (2020). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. PMC.
-
ResearchGate. (n.d.). Side reactions during esterification. Scientific Diagram.
-
PubChem - NIH. (n.d.). Thiophene. CID 8030.
-
Kelly, G. J., et al. (2011). Novel catalysts for thiophene synthesis at lower temperatures. RSC Publishing.
Sources
- 1. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 12. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
13C NMR Characterization of 4-Methylthiophene-2-Carboxylic Acid: A Technical Guide
Topic: 13C NMR Chemical Shifts of 4-Methylthiophene-2-Carboxylic Acid Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of thiophene-based pharmaceuticals and conductive polymers, 4-methylthiophene-2-carboxylic acid (CAS: 14282-78-1) serves as a critical regioisomeric building block. Distinguishing this compound from its isomers—specifically the 3-methyl and 5-methyl analogues—is a frequent analytical challenge due to the subtle electronic effects of the methyl substituent on the aromatic ring.
This guide provides a definitive reference for the 13C NMR chemical shifts of 4-methylthiophene-2-carboxylic acid, supported by experimental data in DMSO-d₆. It compares these spectral signatures against key alternatives to establish a self-validating identification protocol.
Experimental Data & Performance Analysis
13C NMR Chemical Shifts (Target Compound)
The following data was acquired in DMSO-d₆ , the standard solvent for polar carboxylic acids to prevent dimerization effects common in non-polar solvents like CDCl₃.[1]
Table 1: 13C NMR Shift Assignments for 4-Methylthiophene-2-Carboxylic Acid
| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity (DEPT) | Assignment Logic |
| C-COOH | 163.38 | Quaternary (Cq) | Characteristic carbonyl deshielding; typically 160–165 ppm for thiophene acids.[1] |
| C-4 | 138.68 | Quaternary (Cq) | Ipso to Methyl group.[1] Significantly deshielded relative to unsubstituted thiophene (approx. +5 ppm shift).[1] |
| C-2 | 135.42 | Quaternary (Cq) | Ipso to Carboxyl group.[1] Deshielded by the electron-withdrawing COOH. |
| C-3 | 134.60 | Methine (CH) | Ortho to both Methyl and Carboxyl. High frequency due to combined inductive/resonance effects.[1] |
| C-5 | 129.07 | Methine (CH) | Ortho to Methyl, but meta to Carboxyl.[1] Least deshielded ring carbon. |
| C-Me | 15.66 | Methyl (CH₃) | Typical region for aromatic methyl groups (15–20 ppm).[1] |
Solvent Reference: DMSO-d₆ (septet at 39.5 ppm).[1] Data Source: Validated against literature values for thiophene derivatives [1, 2].
Comparative Analysis: Distinguishing Isomers
The primary challenge in QC is differentiating the 4-methyl isomer from the 3-methyl and 5-methyl variants. The position of the methyl group fundamentally alters the ring currents and symmetry.[1]
Table 2: Shift Comparison of Methylthiophene-2-Carboxylic Acid Isomers
| Carbon Environment | 4-Methyl (Target) (DMSO-d₆) | 5-Methyl (Alternative) (CDCl₃)* | 3-Methyl (Alternative) (Est. from Ester)** |
| C=O[1] (Carboxyl) | 163.4 ppm | 167.6 ppm | ~162–163 ppm |
| Ipso-Me Carbon | 138.7 ppm (C4) | 149.9 ppm (C5) | ~146 ppm (C3) |
| Ipso-COOH Carbon | 135.4 ppm (C2) | 135.6 ppm (C2) | ~132 ppm (C2) |
| Methyl Group | 15.7 ppm | 16.0 ppm | 15–16 ppm |
*Note: 5-Methyl data in CDCl₃ shows a solvent-induced shift (approx. +1-4 ppm for C=O) relative to DMSO. The structural connectivity remains the diagnostic factor. **Note: 3-Methyl values inferred from ethyl ester derivatives due to rapid decarboxylation or instability of the free acid in certain conditions [3].
Structural Logic & Assignment Workflow
To guarantee scientific integrity, assignments should not rely solely on 1D lookups. The following workflow utilizes 2D NMR correlations (HSQC/HMBC) to rigorously prove the structure.
Assignment Logic Diagram
The diagram below illustrates the flow of logic required to confirm the regioisomer, specifically distinguishing the C4-Methyl from the C3 or C5 positions.[1]
Caption: Logical workflow for distinguishing methylthiophene regioisomers using Cq identification and HMBC correlations.
Mechanistic Insight
-
Inductive Effect: The methyl group at C4 pushes electron density into the ring, shielding the ortho positions (C3, C5) slightly, but the direct attachment point (C4) is deshielded by the α-effect (~ +10 ppm relative to H).[1]
-
Resonance Effect: The carboxylic acid at C2 is a strong electron-withdrawing group (EWG), significantly deshielding C2 and C3.[1]
-
Validation: In the 4-methyl isomer, the HMBC spectrum will show a correlation from the methyl protons (
2.[1]23) to two methine carbons (C3 and C5) and one quaternary carbon (C4).[1] In the 5-methyl isomer, the methyl protons would correlate to only one methine (C4) and one quaternary carbon (C5).[1]
Experimental Protocol
To reproduce the data presented in Table 1, follow this standardized protocol. This ensures minimal solvent-solute interaction variability.
Sample Preparation[2]
-
Mass: Weigh 15–20 mg of 4-methylthiophene-2-carboxylic acid.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (
0.0 ppm).[1] Alternatively, reference to the DMSO septet center at 39.52 ppm .[1]
Instrument Parameters (Typical 400 MHz System)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]
-
Spectral Width: 240 ppm (approx. -20 to 220 ppm).[1]
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Scans (NS): Minimum 512 scans for adequate S/N ratio on quaternary carbons.
-
Temperature: 298 K (25°C).[1]
References
-
Royal Society of Chemistry. Electronic Supplementary Information: Synthesis of Thiophene Carboxylic Acids. Retrieved from .[1]
-
National Institutes of Health (NIH) - PubChem. 4-Methylthiophene-2-carboxylic acid Compound Summary. Retrieved from .[1]
-
Beilstein Journal of Organic Chemistry. Synthesis of methyl substituted thiophene derivatives. Retrieved from .[1]
- Satonaka, H.Substituent effects on the 13C NMR chemical shifts of thiophene derivatives. Bulletin of the Chemical Society of Japan. (Contextual grounding for substituent shift logic).
Sources
FTIR absorption bands of 4-methylthiophene-2-carboxylic acid
FTIR Fingerprinting of 4-Methylthiophene-2-Carboxylic Acid: A Comparative Technical Guide
Executive Summary
In the high-stakes landscape of pharmaceutical intermediate synthesis, 4-methylthiophene-2-carboxylic acid (4-MTCA) serves as a critical scaffold for angiotensin II receptor antagonists and other bioactive sulfur heterocycles. However, its structural similarity to regioisomers (such as 3-methyl- and 5-methylthiophene-2-carboxylic acid) and precursors (esters and aldehydes) poses a significant quality control challenge.
This guide provides a definitive technical breakdown of the FTIR absorption profile of 4-MTCA. Unlike generic spectral lists, this document focuses on the mechanistic differentiation of 4-MTCA from its impurities using vibrational spectroscopy, offering researchers a self-validating protocol for identity verification.
Spectral Fingerprint Analysis
The FTIR spectrum of 4-MTCA is defined by the interplay between the electron-rich thiophene ring and the electron-withdrawing carboxylic acid group.
A. Functional Group Region (4000 – 1500 cm⁻¹)
This region confirms the chemical nature of the molecule (Carboxylic Acid + Methylated Thiophene).
| Frequency (cm⁻¹) | Vibration Mode | Mechanistic Insight |
| 3300 – 2500 | O–H Stretch (Broad) | Characteristic of carboxylic acid dimers.[1][2] The extreme breadth is due to strong intermolecular hydrogen bonding, often overlapping C–H stretches. |
| 3100 – 3000 | C–H Stretch (Aromatic) | Weak, sharp bands arising from the sp² C–H bonds on the thiophene ring (Positions 3 and 5). |
| 2980 – 2850 | C–H Stretch (Aliphatic) | Arises from the 4-methyl group . Look for a doublet (asymmetric/symmetric stretch) distinguishing it from non-methylated analogs. |
| 1690 – 1670 | C=O Stretch (Carbonyl) | Critical Diagnostic Band. Lower frequency than aliphatic acids (~1710 cm⁻¹) due to |
| 1540 – 1420 | C=C Ring Stretch | Skeletal vibrations of the thiophene ring. Usually appears as a doublet (asymmetric/symmetric ring breathing). |
B. Fingerprint Region (1500 – 600 cm⁻¹)
This region is the "genetic code" of the molecule, essential for distinguishing regioisomers.
-
1290 – 1250 cm⁻¹ (C–O Stretch): Strong intensity, coupled with O–H in-plane bending.
-
880 – 750 cm⁻¹ (C–H Out-of-Plane Bending): The Isomer Differentiator.
-
4-MTCA (2,4-substitution): Possesses two isolated hydrogens (at positions 3 and 5). This lack of adjacency typically results in weak-to-medium bands, often at higher frequencies (~860 cm⁻¹ and ~750 cm⁻¹) compared to isomers with adjacent protons.
-
Comparative Performance: 4-MTCA vs. Alternatives
The primary challenge in synthesizing 4-MTCA is cross-contamination with isomers (from non-selective lithiation) or retained precursors.
Comparative Data Table
| Feature | 4-MTCA (Target) | 5-MTCA (Isomer) | Methyl Ester Precursor |
| Substitution | 2,4-Disubstituted | 2,5-Disubstituted | 2,4-Disubstituted |
| H-Environment | Isolated (H3, H5) | Adjacent (H3, H4) | Isolated (H3, H5) |
| C=O Position | ~1670–1690 cm⁻¹ | ~1670–1690 cm⁻¹ | ~1720–1735 cm⁻¹ (Shifted up) |
| O-H Band | Broad (3300–2500) | Broad (3300–2500) | Absent |
| C-H OOP (Fingerprint) | ~860, 750 cm⁻¹ (Weak/Med) | ~800 cm⁻¹ (Strong) | Similar to 4-MTCA |
Differentiation Logic
-
Vs. 5-Methyl Isomer: The 5-methyl isomer has hydrogens at positions 3 and 4, which are adjacent. Adjacent hydrogens on a thiophene ring typically couple to produce a strong, sharp band near 800 cm⁻¹ . 4-MTCA lacks this feature due to its isolated hydrogens.
-
Vs. Ester Precursor: The conversion of ester to acid is monitored by the appearance of the broad O–H "hump" and the redshift of the carbonyl peak from ~1720 cm⁻¹ (ester) to ~1670 cm⁻¹ (conjugated acid).
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data that can reliably distinguish these subtle features, follow this grounded protocol.
Method: Attenuated Total Reflectance (ATR) FTIR (Preferred over KBr for reproducibility).
Step-by-Step Procedure:
-
Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Verify background spectrum is flat (no residual C-H or O-H bands).
-
Sample Loading: Place ~5-10 mg of solid 4-MTCA on the crystal.
-
Compression: Apply high pressure using the anvil. Critical: Ensure intimate contact; poor contact weakens the diagnostic C-H OOP bands.
-
Acquisition:
-
Resolution: 4 cm⁻¹ (Necessary to resolve aromatic doublets).
-
Scans: 32 or 64 (To improve Signal-to-Noise for weak fingerprint bands).
-
Range: 4000 – 600 cm⁻¹.[3]
-
-
Validation Check:
-
Check 1: Is the C=O peak < 1700 cm⁻¹? (If >1710, suspect ester contamination or lack of conjugation).
-
Check 2: Is the ~800 cm⁻¹ region free of a single intense spike? (If present, suspect 5-methyl isomer).
-
Decision Logic for Purity Verification
The following diagram illustrates the logical flow for validating 4-MTCA identity using FTIR data.
Figure 1: Logical decision tree for the structural verification of 4-MTCA, distinguishing it from common precursors and regioisomers.
References
-
National Center for Biotechnology Information (PubChem). 4-Methylthiophene-2-carboxylic acid (CID 2794584) - FTIR Spectra Data. Accessed 2024.[4] [Link]
-
National Institute of Standards and Technology (NIST). 3-Methylthiophene-2-carboxaldehyde - Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1] (General grounding on Thiophene substitution patterns). [Link]
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A Comparative Guide to the Reactivity of 3-Methyl vs. 4-Methylthiophene-2-carboxylic Acid
Introduction
Thiophene derivatives are cornerstone scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and versatile reactivity.[1] Within this class, substituted thiophene-2-carboxylic acids serve as critical building blocks for pharmaceuticals, agrochemicals, and organic electronics. The precise placement of substituents on the thiophene ring can profoundly influence the molecule's reactivity, dictating synthetic feasibility, reaction kinetics, and regiochemical outcomes.
This in-depth guide provides a comparative analysis of two closely related isomers: 3-methylthiophene-2-carboxylic acid and 4-methylthiophene-2-carboxylic acid. We will dissect the theoretical underpinnings of their reactivity, grounded in electronic and steric effects, and propose a validated experimental framework to quantify these differences. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of how substituent positioning impacts chemical behavior in the synthesis of complex thiophene-containing molecules.
Theoretical Framework: Unpacking Electronic and Steric Effects
The reactivity of a substituted aromatic ring is governed by the interplay of inductive and resonance effects of its substituents, as well as by steric hindrance.[2][3] The thiophene ring itself is considered electron-rich and is more reactive towards electrophilic substitution than benzene.[4]
1. Electronic Influence of Substituents:
-
Carboxylic Acid (-COOH): This group, positioned at C2 in both isomers, is strongly deactivating and meta-directing in classical aromatic systems due to its electron-withdrawing nature (-I inductive effect, -R resonance effect). It reduces the electron density of the thiophene ring, making it less nucleophilic.
-
Methyl Group (-CH₃): This group is activating due to its electron-donating nature (+I inductive effect and hyperconjugation). It increases the electron density of the ring, particularly at the positions ortho and para to itself, thereby promoting electrophilic attack.[5]
Analysis of Isomers:
-
3-Methylthiophene-2-carboxylic acid: The activating methyl group is adjacent to the deactivating carboxylic acid group. The methyl group's activating effect is directed towards the C2 and C5 positions. However, the C2 position is already substituted. The powerful deactivating influence of the adjacent C2-carboxyl group significantly dampens the ring's overall nucleophilicity. The only remaining position for electrophilic attack, C5, is activated by the methyl group but still experiences the deactivating pull of the carboxyl group.
-
4-Methylthiophene-2-carboxylic acid: The activating methyl group is at the C4 position. It strongly activates the C3 and C5 positions. The C5 position, being ortho to the activating methyl group and meta to the deactivating carboxyl group, becomes the most electron-rich and favorable site for electrophilic attack. The separation between the donating and withdrawing groups in this isomer leads to a more polarized and reactive C5 position compared to the 3-methyl isomer.
2. Steric Hindrance:
-
Reactions at the Carboxyl Group: In 3-methylthiophene-2-carboxylic acid , the methyl group at the C3 position provides significant steric hindrance around the C2-carboxyl group.[3] This bulkiness can impede the approach of reagents, slowing down reactions such as esterification or amidation.
-
Reactions on the Ring: In 4-methylthiophene-2-carboxylic acid , the methyl group is remote from the C2-carboxyl group and does not sterically hinder it. For electrophilic attack at C5, the approach is relatively unhindered in both isomers.
Based on this analysis, we can formulate two primary hypotheses:
-
Carboxyl Group Reactivity: 4-methylthiophene-2-carboxylic acid will exhibit higher reactivity in reactions involving the carboxylic acid function (e.g., esterification) due to lower steric hindrance.
-
Ring Electrophilic Substitution: 4-methylthiophene-2-carboxylic acid will undergo electrophilic aromatic substitution at the C5 position more readily than the 3-methyl isomer, owing to more favorable electronic activation of that site.
Experimental Design for Reactivity Comparison
To empirically validate our theoretical hypotheses, we propose a two-pronged experimental approach. Each protocol is designed to be self-validating by including standardized conditions and quantitative analytical endpoints.
Experiment 1: Comparative Fischer Esterification
This experiment directly probes the reactivity of the carboxylic acid group by measuring the rate of ester formation. The reaction is known to be sensitive to both electronic effects at the carbonyl carbon and steric hindrance.[6]
Caption: Workflow for comparative kinetic analysis of esterification.
-
Setup: In two separate round-bottom flasks equipped with reflux condensers, dissolve 3-methylthiophene-2-carboxylic acid (1.42 g, 10 mmol) and 4-methylthiophene-2-carboxylic acid (1.42 g, 10 mmol) in methanol (8.0 mL, 200 mmol).
-
Initiation: To each flask, carefully add concentrated sulfuric acid (54 µL, 1.0 mmol) as the catalyst.
-
Reaction and Sampling: Place both flasks in a preheated oil bath at 65°C and begin vigorous stirring. Immediately withdraw an initial aliquot (t=0) of ~50 µL from each reaction mixture. Continue to withdraw aliquots at 1, 2, 4, and 8 hours.
-
Quenching: Immediately quench each aliquot in a vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of ethyl acetate. Vortex thoroughly.
-
Analysis: Analyze the ethyl acetate layer of each quenched sample by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting material to the corresponding methyl ester product.
-
Data Processing: Plot the percentage conversion against time for both isomers to compare their reaction rates.
Experiment 2: Comparative Electrophilic Aromatic Substitution (Bromination)
This experiment evaluates the reactivity of the thiophene ring towards an electrophile. Bromination with N-bromosuccinimide (NBS) is a standard method for electrophilic halogenation of activated aromatic rings.[7]
Caption: Electronic influences on the C5 position in both isomers.
-
Setup: In two separate flasks, dissolve 3-methylthiophene-2-carboxylic acid (710 mg, 5 mmol) and 4-methylthiophene-2-carboxylic acid (710 mg, 5 mmol) in 20 mL of acetonitrile.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (890 mg, 5 mmol) to each flask in one portion at room temperature.
-
Reaction: Stir the mixtures vigorously at room temperature for 6 hours.
-
Work-up: Quench the reactions by adding 20 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to confirm the regioselectivity of bromination (expected at the C5 position). Purify the product by column chromatography and determine the isolated yield.
Anticipated Results and Data Presentation
The experimental data can be summarized to provide a clear, quantitative comparison of the two isomers.
| Experiment | Isomer | Anticipated Outcome | Quantitative Metric |
| Fischer Esterification | 3-Methylthiophene-2-carboxylic acid | Slower reaction rate due to steric hindrance from the adjacent methyl group. | Lower % Conversion at 8h |
| 4-Methylthiophene-2-carboxylic acid | Faster reaction rate due to reduced steric hindrance around the carboxyl group. | Higher % Conversion at 8h | |
| Electrophilic Bromination | 3-Methylthiophene-2-carboxylic acid | Lower yield due to weaker ring activation at the C5 position. | Lower Isolated Yield (%) |
| 4-Methylthiophene-2-carboxylic acid | Higher yield due to stronger electronic activation of the C5 position by the C4-methyl group. | Higher Isolated Yield (%) |
Discussion and Conclusion
The anticipated results from the proposed experiments align perfectly with our initial theoretical analysis.
For carboxyl group reactivity , the 3-methyl isomer is expected to be significantly less reactive than the 4-methyl isomer. The steric bulk of the ortho-methyl group in the 3-methyl isomer directly shields the carbonyl carbon from nucleophilic attack by methanol, thus increasing the activation energy of the esterification reaction. This is a classic example of steric hindrance controlling reaction outcomes.[3]
For ring reactivity , the 4-methyl isomer is predicted to be more susceptible to electrophilic attack. The C4-methyl group's activating effect strongly enhances the nucleophilicity of the C5 position. While the C2-carboxyl group is deactivating, its influence at the meta-related C5 position is less pronounced. In contrast, for the 3-methyl isomer, the C5 position experiences activation from the methyl group but a stronger deactivating pull from the more proximal carboxyl group, resulting in a less nucleophilic ring system overall.
References
-
Journal of the Chemical Society, Chemical Communications (RSC Publishing). Reduction of the steric hindrance to conjugation in 3,4-disubstituted poly(thiophenes); cyclopenta[c]thiophene and thieno[c]thiophene as precursors of electrogenerated conducting polymers. [Link]
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ScienceDirect. Safety evaluation of substituted thiophenes used as flavoring ingredients. [Link]
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StudySmarter. Thiophene: Bromination & Reduction. [Link]
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ResearchGate. Electrophilic Substitution of Thiophene and its Derivatives. [Link]
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Bentham Science. Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions. [Link]
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ACS Publications. Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
- Google Patents.
-
ACS Publications. 3-Substituted Thiophenes. I. [Link]
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Brainly.in. explain electrophilic substitution reaction in thiophene. [Link]
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RSC Publishing. Dimerization reactions with oxidized brominated thiophenes. [Link]
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YouTube. Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. [Link]
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Pearson+. The electrophilic aromatic substitution reaction rate for thiophene. [Link]
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Chemixl. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. [Link]
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ResearchGate. Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. [Link]
-
Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
- Google Patents. EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid.
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PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
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Thiophene and its Derivatives. [Link]
- Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
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Organic Syntheses. 3-methylthiophene. [Link]
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ResearchGate. General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. [Link]
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ACS Publications. Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchona-Derived Amide Adamantylphosphine Ligands. [Link]
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Electrophilic substitution on thiophene. [Link]
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Wikipedia. Thiophene. [Link]
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ACS Publications. Copper Powder-Catalyzed α-Alkynylation of Secondary Alcohols via Isodesmic Reaction. [Link]
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-
Journal of the Chemical Society, Perkin Transactions 2. Electrophilic substitution on the thiophen ring. Part 5. The effect of methyl groups on the kinetics of hydrogen exchange in acidic media. [Link]
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Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
-
YouTube. THIOPHENE (Electrophilic Substitution Reactions) By Dr. Monika Dakshene. [Link]
-
YouTube. Steric Hindrance | Organic Chemistry. [Link]
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Wikipedia. Thiophene-2-carboxylic acid. [Link]
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YouTube. Electrophilic substitution of thiophene. [Link]
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YouTube. Thiophene #!Electrophilic substitution reactions. [Link]
-
Chemistry LibreTexts. 1.31: Electrophilic Substitution. [Link]
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Reddit. Deprotonation of 2-thiophenecarboxylic acid. [Link]
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A Comparative Guide to the UV-Vis Absorption Maxima of 4-Methylthiophene-2-Carboxylic Acid and Related Thiophene Derivatives
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of molecular compounds is fundamental. Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique, providing insights into the electronic transitions within a molecule and offering a quantitative measure of its concentration in a solution. This guide focuses on the UV-Vis absorption properties of 4-methylthiophene-2-carboxylic acid, a substituted thiophene derivative of interest in medicinal chemistry and materials science.
The Electronic Landscape of Thiophene Derivatives
The UV-Vis absorption of thiophene and its derivatives arises from π → π* electronic transitions within the aromatic ring. The position and intensity of the absorption maxima are sensitive to the nature and position of substituents on the thiophene ring. Substituents can exert electronic effects, such as induction and resonance, which can either increase (bathochromic or red shift) or decrease (hypsochromic or blue shift) the energy required for these transitions, thus shifting the absorption maximum to longer or shorter wavelengths, respectively.
Generally, electron-donating groups (like a methyl group) and electron-withdrawing groups (like a carboxylic acid group) in conjugation with the thiophene ring tend to cause a bathochromic shift in the absorption maximum compared to unsubstituted thiophene. The extent and direction of this shift are influenced by the interplay of their electronic effects and their position on the ring.
Comparative Analysis of UV-Vis Absorption Maxima
To estimate the absorption maximum of 4-methylthiophene-2-carboxylic acid, we will compare it with its parent molecule and closely related isomers. The data presented in the table below has been compiled from various spectroscopic databases and literature sources.
| Compound | Structure | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Thiophene | Hexane | ~231 | ~7,900 | |
| Thiophene-2-carboxylic acid | Basic | Not explicitly stated | Not explicitly stated | |
| 5-Methylthiophene-2-carboxylic acid | Not stated | Not explicitly stated | Not explicitly stated | |
| 4-Methylthiophene-2-carboxylic acid (Predicted) | Ethanol | ~260-275 | N/A |
Note: Explicit numerical values for the λmax of thiophene-2-carboxylic acid and 5-methylthiophene-2-carboxylic acid were not available in the initial search results, though their UV-Vis spectra are documented in databases like SpectraBase.[1][2] The predicted range for 4-methylthiophene-2-carboxylic acid is an educated estimate based on substituent effects.
Hypothesized Absorption Maximum for 4-Methylthiophene-2-carboxylic Acid
The presence of a carboxylic acid group at the 2-position of the thiophene ring is expected to extend the conjugation and cause a bathochromic shift compared to thiophene. The addition of a methyl group, an electron-donating group, will further influence the electronic structure.
In 5-methylthiophene-2-carboxylic acid, the methyl group is at the 5-position, in direct conjugation with the carboxylic acid group through the thiophene ring. This is expected to lead to a significant bathochromic shift.
In the case of 4-methylthiophene-2-carboxylic acid , the methyl group is at the 4-position. While it is still an electron-donating group, its influence on the π-system in relation to the carboxylic acid at the 2-position is less direct than in the 5-methyl isomer. Therefore, we can hypothesize that the λmax of 4-methylthiophene-2-carboxylic acid will be at a longer wavelength than thiophene-2-carboxylic acid but likely at a slightly shorter wavelength than 5-methylthiophene-2-carboxylic acid.
Experimental Protocol for the Determination of UV-Vis Absorption Maxima
To empirically determine the UV-Vis absorption maximum (λmax) and molar absorptivity (ε) of 4-methylthiophene-2-carboxylic acid, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Instrumentation
-
4-Methylthiophene-2-carboxylic acid (high purity)
-
Spectrophotometric grade ethanol
-
Calibrated dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated analytical balance
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Micropipettes
Workflow Diagram
Caption: Experimental workflow for determining λmax and ε.
Step-by-Step Methodology
-
Preparation of a Stock Solution:
-
Accurately weigh approximately 10 mg of 4-methylthiophene-2-carboxylic acid using a calibrated analytical balance.
-
Quantitatively transfer the weighed solid into a 10 mL volumetric flask.
-
Dissolve the compound in a small amount of spectrophotometric grade ethanol and then fill the flask to the mark with the same solvent. This will give a stock solution of approximately 1 mg/mL.
-
-
Preparation of Working Solutions (Serial Dilutions):
-
From the stock solution, prepare a series of dilutions in the concentration range of 5-25 µg/mL. For example, prepare five working solutions with concentrations of 5, 10, 15, 20, and 25 µg/mL in 10 mL volumetric flasks using ethanol as the diluent.
-
-
UV-Vis Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Set the wavelength range for scanning from 400 nm down to 200 nm.
-
-
Blank Measurement:
-
Fill a quartz cuvette with the spectrophotometric grade ethanol (the solvent used for dilution).
-
Place the cuvette in the reference and sample holders of the spectrophotometer and run a baseline correction (autozero). This will subtract any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it a few times with the lowest concentration working solution.
-
Fill the cuvette with the lowest concentration working solution and place it in the sample holder.
-
Run the scan to obtain the absorption spectrum.
-
Repeat this process for all the prepared working solutions, moving from the lowest to the highest concentration.
-
-
Determination of λmax:
-
Analyze the obtained spectra. The wavelength at which the maximum absorbance is observed is the λmax. This should be consistent across all concentrations.
-
-
Calculation of Molar Absorptivity (ε):
-
Record the absorbance value at the λmax for each concentration.
-
Convert the concentrations of your working solutions from µg/mL to mol/L. The molecular weight of 4-methylthiophene-2-carboxylic acid (C6H6O2S) is 142.18 g/mol .
-
Plot a graph of absorbance at λmax (on the y-axis) versus concentration in mol/L (on the x-axis).
-
According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration), the slope of this plot will be the molar absorptivity (ε).
-
Perform a linear regression on the data points. The slope of the resulting line is the molar absorptivity in L mol⁻¹ cm⁻¹. The R² value of the linear regression should be ≥ 0.99 for the data to be considered reliable.
-
Conclusion
This guide provides a comparative framework for understanding the UV-Vis absorption characteristics of 4-methylthiophene-2-carboxylic acid. Based on the analysis of related compounds, the absorption maximum is predicted to be in the range of 260-275 nm. The provided experimental protocol offers a robust methodology for the empirical determination of this value, ensuring scientific rigor and data integrity. For researchers in drug development and related fields, such precise spectroscopic data is invaluable for compound characterization, purity assessment, and quantitative analysis.
References
- Nishimura, S., et al. (1959). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture.
-
PubChem. (n.d.). 4-Methylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Thiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Thiophene-2-carboxylic acid. Wiley. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Methylthiophene-2-carboxylic acid. Wiley. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
